Product packaging for 3-Methyl-5-phenylbiuret(Cat. No.:CAS No. 25060-43-9)

3-Methyl-5-phenylbiuret

Cat. No.: B15482764
CAS No.: 25060-43-9
M. Wt: 193.20 g/mol
InChI Key: UCKFFYHCEHUHBC-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylbiuret is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O2 B15482764 3-Methyl-5-phenylbiuret CAS No. 25060-43-9

Properties

CAS No.

25060-43-9

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

1-carbamoyl-1-(2-methylphenyl)urea

InChI

InChI=1S/C9H11N3O2/c1-6-4-2-3-5-7(6)12(8(10)13)9(11)14/h2-5H,1H3,(H2,10,13)(H2,11,14)

InChI Key

UCKFFYHCEHUHBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C(=O)N)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 3-Methyl-5-phenylbiuret: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Substituted Biurets

Biurets are a class of organic compounds characterized by the functional group (HN(CONH₂)₂). They are formed by the condensation of two urea molecules. Substituted biurets, such as the hypothetical 3-Methyl-5-phenylbiuret, feature organic substituents in place of one or more hydrogen atoms on the biuret backbone. These modifications can significantly influence the molecule's physicochemical properties, impacting its solubility, lipophilicity, and ultimately its biological activity. Understanding these properties is crucial for drug design and development.

Physicochemical Data

While specific data for this compound is unavailable, the properties of the parent compound, biuret, offer a foundational reference.

Table 1: Physicochemical Properties of Biuret

PropertyValueSource
Molecular FormulaC₂H₅N₃O₂[1][2][3]
Molar Mass103.08 g/mol [3]
Melting Point185-190 °C (decomposes)[1][2][4]
Water Solubility2 g/100 mL (25 °C)[1][5]
logP-0.7[3]
AppearanceWhite crystalline solid[1][4]

Synthesis of Substituted Biurets

A general route for the synthesis of 1,5-disubstituted biurets involves the reaction of an isocyanate with a corresponding urea derivative. The synthesis of this compound would likely follow a similar pathway.

Synthesis_Pathway Urea Methylurea Intermediate Reactive Intermediate Urea->Intermediate Reaction Isocyanate Phenyl isocyanate Isocyanate->Intermediate Product This compound Intermediate->Product Addition

Caption: Hypothetical synthesis of this compound.

Experimental Protocols

The following are detailed, standard protocols for determining the key physicochemical properties of a novel substituted biuret like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[6]

Melting_Point_Workflow start Start prep Sample Preparation: Grind to fine powder start->prep load Load Capillary Tube (2-3 mm height) prep->load place Place in Melting Point Apparatus load->place heat_fast Rapid Heating: Determine approximate melting range place->heat_fast heat_slow Slow Heating (1-2 °C/min) near approximate melting point place->heat_slow cool Cool Apparatus heat_fast->cool prep2 Prepare New Sample cool->prep2 prep2->place observe Observe and Record: - Onset of melting - Completion of melting heat_slow->observe end End observe->end

Caption: Workflow for melting point determination.

Protocol:

  • Sample Preparation: A small amount of the crystalline solid is finely ground.[7]

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.[8]

  • Approximate Melting Point: The sample is heated rapidly to determine a rough melting range.[6]

  • Accurate Melting Point: A fresh sample is heated slowly (1-2 °C per minute) through the approximate melting range.[7]

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.[6]

Solubility Determination

Solubility in various solvents provides insights into the polarity and potential for formulation of the compound.[9]

Solubility_Workflow start Start add_solvent Add 0.1 g of compound to 3 mL of solvent start->add_solvent shake Vigorously shake for 1-2 minutes add_solvent->shake observe Observe for dissolution shake->observe soluble Soluble observe->soluble insoluble Insoluble observe->insoluble end End soluble->end insoluble->end

Caption: General workflow for solubility testing.

Protocol:

  • Sample Preparation: Weigh approximately 100 mg of the compound into a test tube.[10]

  • Solvent Addition: Add 3 mL of the desired solvent (e.g., water, ethanol, acetone, 5% NaOH, 5% HCl) in portions.[10]

  • Mixing: Vigorously shake the test tube after each addition.[11]

  • Observation: Observe whether the solid dissolves completely.[10]

  • Classification: The compound is classified as soluble or insoluble in the tested solvent.[9]

Table 2: Typical Solvents for Solubility Testing

SolventPurpose
WaterDetermines hydrophilicity.
EthanolAssesses solubility in a polar protic solvent.
AcetoneAssesses solubility in a polar aprotic solvent.
5% NaOHIndicates the presence of acidic functional groups.[12]
5% HClIndicates the presence of basic functional groups.[12]
pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is critical for understanding its ionization state at different pH values. Potentiometric titration is a common method for its determination.[13]

pKa_Workflow start Start prepare Prepare a ~0.01 M solution of the compound start->prepare calibrate Calibrate pH meter prepare->calibrate titrate Titrate with a standardized acid or base solution calibrate->titrate record Record pH after each addition of titrant titrate->record plot Plot pH vs. Volume of titrant record->plot determine Determine equivalence point(s) plot->determine calculate Calculate pKa from the half-equivalence point(s) determine->calculate end End calculate->end

Caption: Workflow for pKa determination via potentiometric titration.

Protocol:

  • Solution Preparation: Prepare a solution of the compound of known concentration (typically around 0.01 M).[14]

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions.[14]

  • Titration: Titrate the solution with a standardized solution of a strong acid or base, adding the titrant in small increments.[15]

  • Data Collection: Record the pH of the solution after each addition of titrant.[16]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[15]

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. The shake-flask method is the traditional approach for its determination.[17]

logP_Workflow start Start prepare Prepare a solution of the compound in one phase start->prepare mix Mix with an equal volume of the immiscible phase (e.g., n-octanol and water) prepare->mix shake Shake vigorously to allow partitioning to reach equilibrium mix->shake separate Separate the two phases shake->separate analyze Determine the concentration of the compound in each phase (e.g., by UV-Vis or HPLC) separate->analyze calculate Calculate logP = log([compound]octanol / [compound]water) analyze->calculate end End calculate->end

References

Analysis of 3-Methyl-5-phenylbiuret Crystal Structure: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

This guide is intended to provide an in-depth technical analysis of the crystal structure of 3-Methyl-5-phenylbiuret. However, a comprehensive search of publicly available chemical and crystallographic databases has revealed no specific crystal structure data for this compound.

Despite the absence of direct crystallographic information for this compound, this document will outline the standard experimental protocols and data presentation that would be employed in such an analysis. This will serve as a foundational guide for researchers who may synthesize and crystallize this compound in the future.

Hypothetical Data Presentation

Should the crystal structure of this compound be determined, the quantitative data would be summarized in structured tables for clarity and comparative analysis. Below are examples of such tables.

Table 1: Crystal Data and Structure Refinement for this compound. This table would provide the fundamental parameters of the crystal lattice and the details of the data collection and refinement process.

ParameterValue
Empirical formulaC9H11N3O2
Formula weight193.21
Temperature293(2) K
Wavelength0.71073 Å
Crystal system[e.g., Monoclinic]
Space group[e.g., P21/c]
Unit cell dimensionsa = [value] Å, α = 90°
b = [value] Å, β = [value]°
c = [value] Å, γ = 90°
Volume[value] ų
Z[value]
Density (calculated)[value] Mg/m³
Absorption coefficient[value] mm⁻¹
F(000)[value]
Crystal size[value] x [value] x [value] mm³
Theta range for data collection[value] to [value]°
Index ranges[h, k, l ranges]
Reflections collected[value]
Independent reflections[value] [R(int) = [value]]
Completeness to theta = [value]°[value] %
Absorption correction[e.g., Multi-scan]
Max. and min. transmission[value] and [value]
Refinement method[e.g., Full-matrix least-squares on F²]
Data / restraints / parameters[value] / [value] / [value]
Goodness-of-fit on F²[value]
Final R indices [I>2sigma(I)]R1 = [value], wR2 = [value]
R indices (all data)R1 = [value], wR2 = [value]
Largest diff. peak and hole[value] and [value] e.Å⁻³

Table 2: Selected Bond Lengths (Å) for this compound. This table would list key intramolecular bond distances.

BondLength (Å)
N1-C2[value]
C2-N3[value]
N3-C4[value]
C4-N5[value]
C2-O1[value]
C4-O2[value]
N1-C(Methyl)[value]
N5-C(Phenyl)[value]

Table 3: Selected Bond Angles (°) for this compound. This table would detail the angles between adjacent bonds within the molecule.

AngleDegrees (°)
N1-C2-N3[value]
C2-N3-C4[value]
N3-C4-N5[value]
O1-C2-N1[value]
O2-C4-N3[value]
C(Methyl)-N1-C2[value]
C(Phenyl)-N5-C4[value]

Standard Experimental Protocols

The determination of a novel crystal structure, such as that of this compound, would typically involve the following key experimental methodologies.

Synthesis and Crystallization

The first step is the synthesis of this compound. A plausible synthetic route would be the reaction of methyl isocyanate with N-phenylurea or a related precursor. Following synthesis and purification, single crystals suitable for X-ray diffraction would be grown. Common crystallization techniques include slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.

The workflow for synthesis and crystallization is depicted below.

G Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization Reactants Methyl Isocyanate + N-phenylurea Reaction Reaction in Solvent Reactants->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Dissolution Dissolution in Appropriate Solvent Purification->Dissolution Yields Pure Compound Growth Slow Evaporation / Vapor Diffusion / Cooling Dissolution->Growth Crystals Single Crystals of This compound Growth->Crystals

Synthesis and Crystallization Workflow
X-ray Diffraction Data Collection

A suitable single crystal would be mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected on a detector.

The logical flow of X-ray diffraction data collection is illustrated in the following diagram.

G X-ray Diffraction Data Collection Crystal Single Crystal Selection and Mounting Diffractometer Mounting on Diffractometer Crystal->Diffractometer Cooling Cooling to Low Temperature (e.g., 100 K) Diffractometer->Cooling Xray Exposure to Monochromatic X-ray Beam Cooling->Xray Diffraction Collection of Diffraction Pattern Xray->Diffraction Data Raw Diffraction Data Diffraction->Data

X-ray Diffraction Data Collection
Structure Solution and Refinement

The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods to improve the accuracy of the atomic coordinates, and thermal parameters.

The relationship between data processing, structure solution, and refinement is outlined below.

G Structure Solution and Refinement Pathway Data Raw Diffraction Data Processing Data Processing (Integration, Scaling, Absorption Correction) Data->Processing Solution Structure Solution (Direct Methods / Patterson) Processing->Solution InitialModel Initial Atomic Model Solution->InitialModel Refinement Least-Squares Refinement InitialModel->Refinement Refinement->InitialModel Iterative Process FinalModel Refined Crystal Structure Refinement->FinalModel Validation Structure Validation FinalModel->Validation

Structure Solution and Refinement Pathway

Concluding Remarks

While the crystal structure of this compound is not currently available in the public domain, the methodologies for its determination are well-established. The synthesis of this compound followed by single-crystal X-ray diffraction analysis would provide valuable insights into its three-dimensional structure, including conformational details, intermolecular interactions, and packing arrangements. Such information is crucial for understanding its physicochemical properties and for rational drug design should this molecule be of pharmaceutical interest. We encourage researchers to pursue the crystallization and structural analysis of this and other novel compounds to expand the collective knowledge in chemical and pharmaceutical sciences.

A Technical Guide to the Spectroscopic Characterization of 3-Methyl-5-phenylbiuret

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the expected spectroscopic data for 3-Methyl-5-phenylbiuret. In the absence of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. Furthermore, comprehensive, generalized experimental protocols for acquiring these spectra are provided to aid researchers in the characterization of this and similar novel compounds. This guide is intended to serve as a practical resource for scientists engaged in the synthesis and analysis of new chemical entities.

Predicted Spectroscopic Data

The chemical structure of this compound is foundational to predicting its spectroscopic characteristics. The molecule consists of a phenyl group, a biuret backbone, and a methyl group, each contributing distinct signals in various spectroscopic analyses.

Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are summarized in the tables below. These predictions are based on the analysis of functional groups and their expected electronic environments.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: DMSO-d₆)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Phenyl-H (ortho)~7.5Doublet2H
Phenyl-H (meta)~7.3Triplet2H
Phenyl-H (para)~7.0Triplet1H
N-H (amide)8.0 - 10.0Broad Singlet2H
N-CH₃~3.0Singlet3H

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: DMSO-d₆)

Carbon AtomChemical Shift (δ, ppm)
Carbonyl (C=O)155 - 160
Phenyl-C (ipso)~140
Phenyl-C (ortho)~120
Phenyl-C (meta)~129
Phenyl-C (para)~124
N-CH₃25 - 30
Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-HStretching3400 - 3200Medium-Strong
C-H (aromatic)Stretching3100 - 3000Medium
C-H (aliphatic)Stretching3000 - 2850Medium
C=OStretching1700 - 1650Strong
C=C (aromatic)Stretching1600 - 1450Medium
N-HBending1650 - 1550Medium
C-NStretching1350 - 1200Medium
Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural components.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (Predicted)Description
[M+H]⁺194.09Molecular ion peak (protonated)
[M+Na]⁺216.07Sodium adduct
[M-C₆H₅NCO]⁺75.05Fragment from cleavage of the phenyl isocyanate group
[C₆H₅NCO]⁺119.04Phenyl isocyanate fragment
[C₆H₅NH₂]⁺93.06Aniline fragment

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the hydrogen and carbon framework of the molecule.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube (5 mm)

  • Pipette and bulb

  • Vortex mixer

Procedure:

  • Accurately weigh the sample and transfer it into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1]

  • Securely cap the vial and vortex until the sample is completely dissolved.

  • Using a pipette, transfer the solution into a clean NMR tube.

  • Place the NMR tube into the spinner turbine and adjust the depth according to the instrument's gauge.

  • Insert the sample into the NMR spectrometer.

  • Acquire the spectra using standard instrument parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each unique carbon.[2]

  • Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

  • For ¹H NMR, integrate the signals to determine the relative number of protons for each peak.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

  • This compound sample (a small amount on the tip of a spatula)

  • FT-IR spectrometer with an ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent.[3]

  • Record a background spectrum of the empty ATR crystal.[4]

  • Place a small amount of the solid sample onto the center of the ATR crystal.[3]

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[3]

  • Acquire the sample spectrum.

  • After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electrospray Ionization (ESI) Mass Spectrometry

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Vials and caps

  • Micropipettes

  • Mass spectrometer with an ESI source

Procedure:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent.[5]

  • Perform a serial dilution to obtain a final concentration of around 1-10 µg/mL.[5] The optimal concentration may require adjustment.

  • If the sample solution contains any particulate matter, it must be filtered to prevent clogging the instrument.[5]

  • Transfer the final diluted sample into an appropriate autosampler vial.

  • Load the vial into the mass spectrometer's autosampler.

  • Set up the instrument parameters, including the ionization mode (positive ion mode is predicted to be suitable for this compound), mass range, and collision energy for fragmentation (MS/MS) if desired.

  • Initiate the data acquisition. The sample will be introduced into the ESI source, ionized, and the resulting ions analyzed by the mass analyzer.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a predicted fragmentation pathway for this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Figure 1. General workflow for the spectroscopic characterization of a new chemical entity.

Fragmentation_Pathway Parent [M+H]⁺ m/z = 194.09 Frag1 [C₆H₅NCO]⁺ m/z = 119.04 Parent->Frag1 Loss of methylurea Frag2 [CH₃NHCONH₂ + H]⁺ m/z = 75.05 Parent->Frag2 Loss of phenyl isocyanate Frag3 [C₆H₅NH₂]⁺ m/z = 93.06 Frag1->Frag3 Rearrangement

Figure 2. Predicted ESI-MS fragmentation pathway for this compound.

References

Solubility Profile of 3-Methyl-5-phenylbiuret in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences various stages of drug development, including synthesis, purification, formulation, and bioavailability. This technical guide addresses the solubility profile of 3-Methyl-5-phenylbiuret. A comprehensive search of scientific literature and chemical databases revealed a lack of publicly available quantitative solubility data for this specific compound. Therefore, this document provides a detailed, generalized experimental protocol for determining the equilibrium solubility of this compound in various organic solvents, based on the widely accepted shake-flask method.[1][2] Additionally, this guide presents a framework for the systematic presentation of solubility data and visualizes the experimental workflow to aid researchers in establishing the solubility profile of this compound.

Introduction to Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[3] In the context of drug development, understanding the solubility of a compound like this compound is fundamental. It dictates the choice of solvents for reaction chemistry, influences the efficiency of crystallization and purification processes, and is a key determinant of a drug's dissolution rate and subsequent bioavailability.

Currently, there is no specific quantitative solubility data for this compound reported in peer-reviewed journals or publicly accessible chemical databases. This guide aims to bridge this gap by providing a robust experimental framework for researchers to generate this vital data.

Theoretical Framework of Solubility

The dissolution of a crystalline solid, such as this compound, in a solvent is governed by thermodynamic principles. The process can be conceptualized in two steps: the energy required to break the crystal lattice of the solute and the energy released upon the formation of solute-solvent interactions (solvation). The overall enthalpy of the solution can be endothermic (requiring heat) or exothermic (releasing heat), which, according to Le Chatelier's Principle, determines how solubility changes with temperature.[4][5] For most solid organic compounds, the dissolution process is endothermic, meaning their solubility tends to increase with higher temperatures.[3][4]

Experimental Protocol for Equilibrium Solubility Determination

The following protocol details the shake-flask method, which is considered the gold standard for determining equilibrium solubility due to its reliability.[2]

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • A range of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethyl sulfoxide) of analytical grade

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the bottom.

  • Solvent Addition: Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration may vary depending on the compound and solvent and should be determined experimentally.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to let the excess solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant from each vial using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Calculation: Calculate the solubility of this compound in each solvent, taking into account the dilution factor. Express the results in units such as mg/mL or mol/L.

3.3. Alternative Methods

For earlier stages of drug discovery where compound availability may be limited, high-throughput screening (HTS) methods can be employed. These methods, often utilizing 96-well plates, can rapidly assess the kinetic or apparent solubility of a compound in various solvents.[1][7][8] Techniques like laser nephelometry, which measures light scattering from precipitated particles, can be used to determine the point of insolubility.[8]

Data Presentation

Quantitative solubility data for this compound should be organized in a clear and concise tabular format to facilitate comparison across different solvents and conditions.

Table 1: Hypothetical Solubility Data of this compound at 25°C

Organic SolventSolubility (mg/mL)Solubility (mol/L)Method
Ethanol[Insert Data][Insert Data]Shake-Flask
Methanol[Insert Data][Insert Data]Shake-Flask
Acetone[Insert Data][Insert Data]Shake-Flask
Acetonitrile[Insert Data][Insert Data]Shake-Flask
Ethyl Acetate[Insert Data][Insert Data]Shake-Flask
Dichloromethane[Insert Data][Insert Data]Shake-Flask
Dimethyl Sulfoxide (DMSO)[Insert Data][Insert Data]Shake-Flask

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of this compound.

G prep Preparation of Supersaturated Solutions add_solvent Addition of Organic Solvents prep->add_solvent equilibrate Equilibration (Shaking at Constant Temp.) add_solvent->equilibrate settle Phase Separation (Settling of Excess Solid) equilibrate->settle filter Sample Collection & Filtration (0.22 µm) settle->filter dilute Dilution of Supernatant filter->dilute analyze Concentration Analysis (e.g., HPLC-UV) dilute->analyze calculate Solubility Calculation & Data Reporting analyze->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While specific solubility data for this compound is not currently available in the public domain, this technical guide provides researchers with a comprehensive and standardized protocol to generate this crucial information. The detailed experimental methodology, along with the framework for data presentation and a clear visual representation of the workflow, will enable a systematic and reliable determination of the solubility profile of this compound in various organic solvents. This foundational data is essential for advancing the research and development of this compound.

References

The Thermal Stability and Degradation of 3-Methyl-5-phenylbiuret: A Review of Available Knowledge and Future Research Directions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and technical reports reveals a significant gap in the specific data regarding the thermal stability and degradation of 3-Methyl-5-phenylbiuret. Despite its potential relevance in pharmaceutical and chemical research, no dedicated studies detailing its thermal properties, decomposition pathways, or associated experimental protocols were identified. This guide, therefore, aims to provide a foundational understanding by drawing parallels with related compounds and outlining the necessary experimental approaches to characterize this molecule fully.

Summary of Analogous Compound Behavior

While direct data is absent, the thermal behavior of structurally related compounds, such as urea and its derivatives, can offer some predictive insights. Theoretical studies on the thermal decomposition of alkyl- and phenylureas suggest that these compounds primarily decompose through four-center pericyclic reactions.[1] This process typically yields substituted isocyanates and amines as the primary degradation products.[1] For instance, the thermal decomposition of biurea, a related compound, occurs in the temperature range of 230–260°C, producing ammonia, carbon dioxide, nitrogen, urea, and urazole.[2]

It is plausible that this compound could follow a similar degradation pattern, potentially yielding methyl isocyanate, phenyl isocyanate, aniline, and methylamine upon thermal stress. However, the presence of both methyl and phenyl substituents on the biuret backbone will influence the specific reaction kinetics and product distribution.

Proposed Experimental Protocols for Characterization

To address the current knowledge gap, a systematic experimental investigation is required. The following standard techniques are recommended for determining the thermal stability and degradation profile of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different temperatures.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify key decomposition events.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal transitions such as glass transitions or solid-solid phase transitions prior to decomposition.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

  • The sample and reference are heated at a constant rate (e.g., 10 °C/min).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The resulting DSC thermogram reveals endothermic (melting) and exothermic (decomposition, crystallization) events.

Evolved Gas Analysis (EGA)

Objective: To identify the volatile degradation products released during thermal decomposition.

Methodology:

  • The outlet of the TGA furnace is coupled to a gas analyzer, typically a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer.

  • As the sample is heated in the TGA, the evolved gases are continuously transferred to the analyzer.

  • The MS or FTIR spectra are recorded as a function of temperature, allowing for the identification of the chemical nature of the degradation products.

Potential Degradation Pathway

Based on the decomposition of similar urea derivatives, a hypothetical degradation pathway for this compound can be proposed. This pathway would likely involve the cleavage of the C-N bonds within the biuret structure.

G Hypothetical Thermal Degradation of this compound This compound This compound Intermediate_1 Intermediate_1 This compound->Intermediate_1 Heat Intermediate_2 Intermediate_2 This compound->Intermediate_2 Heat Methyl Isocyanate Methyl Isocyanate Intermediate_1->Methyl Isocyanate Phenylurea Phenylurea Intermediate_1->Phenylurea Aniline Aniline Phenylurea->Aniline Further Decomposition Isocyanic Acid Isocyanic Acid Phenylurea->Isocyanic Acid Phenyl Isocyanate Phenyl Isocyanate Intermediate_2->Phenyl Isocyanate 1-Methylurea 1-Methylurea Intermediate_2->1-Methylurea 1-Methylurea->Isocyanic Acid Methylamine Methylamine 1-Methylurea->Methylamine Further Decomposition

Caption: A possible thermal degradation pathway for this compound.

Data Summary (Hypothetical)

The following table is a template for how quantitative data for this compound should be presented once experimental data is available.

Thermal PropertyValueExperimental Condition
Melting Point (Tm)To be determinedDSC, 10 °C/min
Onset of Decomposition (Tonset)To be determinedTGA, 10 °C/min, N2
Temperature of Max. DecompositionTo be determinedTGA, 10 °C/min, N2
Major Degradation ProductsTo be determinedTGA-MS/FTIR

Conclusion and Future Work

There is a clear need for experimental studies to characterize the thermal stability and degradation of this compound. The methodologies outlined in this guide provide a clear path forward for researchers and drug development professionals. Such studies will not only provide critical data for the handling, storage, and processing of this compound but will also contribute to a deeper understanding of the structure-stability relationships in substituted biuret systems. Future work should focus on performing the described TGA, DSC, and EGA experiments, followed by detailed kinetic analysis of the decomposition process.

References

A Technical Guide to Quantum Chemical Calculations for 3-Methyl-5-phenylbiuret

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on 3-Methyl-5-phenylbiuret. The methodologies outlined herein are grounded in established computational chemistry practices and are intended to serve as a foundational resource for in-silico investigation of this and similar molecular structures. A thorough understanding of these computational approaches can provide deep insights into the molecule's electronic structure, reactivity, and potential as a therapeutic agent.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. By solving the Schrödinger equation, or approximations of it, for a given molecule, we can elucidate a wide range of properties that are difficult or costly to determine experimentally. For a molecule such as this compound, these calculations can predict its three-dimensional structure, vibrational modes corresponding to its infrared spectrum, and electronic properties that govern its reactivity and intermolecular interactions. This information is crucial for understanding its pharmacokinetics and pharmacodynamics.

Density Functional Theory (DFT) is a widely used quantum chemical method that has proven to be a good compromise between accuracy and computational cost, making it a popular choice for the study of medium-sized organic molecules like this compound.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocols outline a typical workflow for the quantum chemical characterization of this compound.

2.1. Molecular Structure and Geometry Optimization

The first step in any quantum chemical study is to determine the most stable 3D conformation of the molecule, which corresponds to the global minimum on its potential energy surface.

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

  • Geometry Optimization: This initial structure is then optimized using a selected quantum chemical method. A common and effective approach is to use a DFT functional, such as B3LYP or M06-2X, with a suitable basis set, for instance, 6-311+G(d,p) or TZVP.[1][2][3] The choice of functional and basis set can impact the accuracy of the results.[1][2][3] The optimization process iteratively adjusts the positions of the atoms until the forces on them are negligible and the total energy is at a minimum.

2.2. Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The presence of one or more imaginary frequencies would indicate a saddle point (a transition state).

  • Prediction of Infrared Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to predict the molecule's infrared (IR) spectrum. These theoretical spectra can be compared with experimental data for validation of the computational model.

2.3. Calculation of Electronic Properties

With the optimized geometry, a variety of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface.[4] This allows for the identification of electrophilic and nucleophilic sites, which are important for understanding how the molecule might interact with a biological target.[4]

  • NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the NMR chemical shifts (e.g., ¹H and ¹³C) of the molecule.[1][5] Comparing these calculated shifts with experimental NMR data is an excellent way to validate the computed structure.[1][2][3]

2.4. Recommended Software

A variety of software packages are available for performing these calculations. Gaussian is a widely used program in the scientific community.[5]

Data Presentation

The quantitative results from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (Å or °)Experimental Value (if available)
Bond Lengths C1-N1Data to be populated
N1-C2Data to be populated
...Data to be populated
Bond Angles C1-N1-C2Data to be populated
N1-C2-N2Data to be populated
...Data to be populated
Dihedral Angles C1-N1-C2-N2Data to be populated
...Data to be populated

Table 2: Calculated Vibrational Frequencies for this compound

Frequency (cm⁻¹)IntensityVibrational Mode Assignment
Data to be populatedData to be populatede.g., N-H stretch, C=O stretch
Data to be populatedData to be populated
......

Table 3: Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy (eV)Data to be populated
LUMO Energy (eV)Data to be populated
HOMO-LUMO Gap (eV)Data to be populated
Dipole Moment (Debye)Data to be populated
Total Energy (Hartree)Data to be populated

Visualization of Computational Workflow

A diagrammatic representation of the computational workflow can aid in understanding the logical progression of the calculations.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_structure 1. Initial Molecular Structure (this compound) geom_opt 2. Geometry Optimization (e.g., DFT/B3LYP/6-311+G(d,p)) mol_structure->geom_opt freq_calc 3. Vibrational Frequency Analysis geom_opt->freq_calc elec_prop 4. Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop data_tables 5. Tabulation of Results (Geometries, Frequencies, etc.) freq_calc->data_tables elec_prop->data_tables spec_comparison 6. Comparison with Experimental Data (IR, NMR) data_tables->spec_comparison reactivity 7. Reactivity and Interaction Potential Analysis spec_comparison->reactivity

Caption: Computational chemistry workflow for this compound.

Conclusion

The quantum chemical calculations detailed in this guide provide a robust framework for the in-silico characterization of this compound. The resulting data on its optimized geometry, vibrational spectra, and electronic properties can offer valuable insights for drug development professionals. These computational predictions, when used in conjunction with experimental results, can accelerate the process of identifying and optimizing lead compounds, ultimately contributing to the development of new and effective therapeutics.

References

Unveiling the Therapeutic Potential of Novel Biuret Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biuret derivatives, compounds characterized by a core structure formed from the condensation of two urea molecules, have emerged as a versatile scaffold in medicinal chemistry. Their unique structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the current research on the biological activities of novel biuret derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details experimental protocols for their biological evaluation, and visualizes the underlying mechanisms and structure-activity relationships.

Anticancer Activity of Biuret Derivatives

Recent studies have highlighted the potential of biuret derivatives as promising anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, with some exhibiting potent activity.

Quantitative Data: Cytotoxicity of Biuret Derivatives

The anticancer efficacy of novel biuret derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for various biuret derivatives against different cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
BD-1 2-methyl quinoline-4-ylT47D (Breast Cancer)15.3[1]
BD-2 benzo[d]thiazol-2-ylthioT47D (Breast Cancer)18.7[1]
Doxorubicin (Reference Drug)T47D (Breast Cancer)0.45[1]
Signaling Pathways Targeted by Anticancer Biuret Derivatives

The anticancer mechanism of biuret derivatives is an active area of investigation. Preliminary evidence suggests that their cytotoxic effects may be mediated through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy. While direct evidence for biuret derivatives is still emerging, their structural similarities to other known PI3K/Akt/mTOR inhibitors suggest this as a probable mechanism of action.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Biuret Biuret Derivatives (Hypothesized) Biuret->PI3K inhibits Biuret->Akt inhibits

Hypothesized inhibition of the PI3K/Akt/mTOR pathway by biuret derivatives.

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. The process is primarily regulated by a cascade of enzymes called caspases. It is plausible that some biuret derivatives trigger apoptosis through the activation of these caspase-dependent pathways.

Apoptosis_Pathway Biuret Biuret Derivatives Pro_Apoptotic Pro-apoptotic signals (e.g., Bax, Bak) Biuret->Pro_Apoptotic induces Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Proposed mechanism of apoptosis induction by biuret derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Materials:

  • Cancer cell line of interest (e.g., T47D)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Biuret derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the biuret derivatives in the complete medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Start Start Seed Seed cancer cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with biuret derivatives Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate % viability and IC50 Read->Analyze End End Analyze->End

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Biuret Derivatives

Biuret derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of biuret derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

(Note: Specific MIC values for a broad range of biuret derivatives are not yet widely available in the public domain. The table below is a template for future data.)

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
BD-X (Specify substitution)Staphylococcus aureus(To be determined)
BD-Y (Specify substitution)Escherichia coli(To be determined)
BD-Z (Specify substitution)Candida albicans(To be determined)
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Biuret derivatives (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Microplate reader or visual inspection

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight and then dilute the culture in the appropriate broth to achieve a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Prepare Compound Dilutions: Prepare serial twofold dilutions of the biuret derivatives in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density using a microplate reader.

HIV-1 Protease Inhibitory Activity of Biuret Derivatives

A significant area of research for biuret derivatives has been their potential as inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1) protease. This enzyme is crucial for the replication of the virus, making it a key target for antiretroviral therapy.

Quantitative Data: HIV-1 Protease Inhibition

The inhibitory activity of biuret derivatives against HIV-1 protease is expressed as IC50 values.

Compound IDSubstitution PatternIC50 (µM)Reference
5a Phenyl allophanate derivative100[2]
5f Phenyl allophanate derivative70[2]
5i Phenyl allophanate derivative60[2]
5j Phenyl allophanate derivative65[2]
5m Phenyl allophanate derivative75[2]
5n Phenyl allophanate derivative55[2]
Azidothymidine (Reference Drug)0.11[2]
Experimental Protocol: HIV-1 p24 Antigen ELISA for Protease Inhibition

The HIV-1 p24 antigen ELISA is a widely used method to quantify the amount of HIV-1 p24 capsid protein, which is an indicator of viral replication. Inhibition of HIV-1 protease leads to a reduction in the production of mature p24 protein.

Materials:

  • HIV-1 infected cell line (e.g., MT-4 cells)

  • Complete cell culture medium

  • Biuret derivatives

  • HIV-1 p24 antigen ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture and Infection: Culture the host cells and infect them with a known amount of HIV-1.

  • Compound Treatment: Treat the infected cells with various concentrations of the biuret derivatives. Include a positive control (a known HIV-1 protease inhibitor) and a negative control (no treatment).

  • Incubation: Incubate the treated, infected cells for a period that allows for viral replication (e.g., 48-72 hours).

  • Sample Collection: After incubation, collect the cell culture supernatants.

  • p24 Antigen Quantification: Use a commercial HIV-1 p24 antigen ELISA kit to measure the concentration of p24 antigen in the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of viral replication is calculated by comparing the p24 levels in the treated samples to the untreated control. The IC50 value is then determined.

Structure-Activity Relationship (SAR) of Biuret Derivatives

The biological activity of biuret derivatives is highly dependent on the nature and position of the substituents on the biuret backbone. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

SAR_Biuret Biuret_Core Biuret Core R1-NH-CO-NR2-CO-NH-R3 Anticancer Anticancer Activity Biuret_Core->Anticancer Aromatic/Heterocyclic groups at R1/R3 increase activity Antimicrobial Antimicrobial Activity Biuret_Core->Antimicrobial Lipophilic groups at R1/R3 enhance activity Antiviral Antiviral Activity Biuret_Core->Antiviral Specific phenyl allophanate derivatives show moderate activity R1 R1 Substituent R1->Biuret_Core:f0 R2 R2 Substituent R2->Biuret_Core:f0 R3 R3 Substituent R3->Biuret_Core:f0

Logical relationship between biuret structure and biological activity.
  • Anticancer Activity: The presence of bulky and aromatic or heteroaromatic moieties, such as quinoline and benzothiazole, at the terminal nitrogen atoms of the biuret scaffold appears to be favorable for cytotoxic activity.[1]

  • Antimicrobial Activity: Lipophilicity plays a significant role in the antimicrobial activity of biuret derivatives. Increasing the lipophilicity of the substituents can enhance the ability of the compounds to penetrate microbial cell membranes.

  • HIV-1 Protease Inhibitory Activity: For HIV-1 protease inhibition, specific substitutions on phenyl allophanate-derived biurets have shown moderate activity. The nature and position of substituents on the phenyl ring and the amine portion of the molecule are critical for binding to the active site of the protease.[2]

Conclusion

Novel biuret derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and antiviral agents warrants further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this versatile chemical scaffold. Future research should focus on synthesizing and screening a wider range of derivatives to establish more comprehensive structure-activity relationships, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties for potential clinical applications.

References

In Silico Screening of 3-Methyl-5-phenylbiuret for Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating costs and protracted timelines of traditional drug discovery have necessitated the adoption of innovative, high-throughput methodologies. In silico screening has emerged as a powerful and indispensable tool in modern drug development, enabling the rapid assessment of virtual compound libraries for potential therapeutic activity and drug-like properties. This technical guide provides a comprehensive overview of a hypothetical in silico screening workflow for a novel compound, 3-Methyl-5-phenylbiuret. It details the experimental protocols for critical computational analyses, including ligand and protein preparation, molecular docking, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of the underlying methodologies. This document serves as a practical resource for researchers and scientists engaged in the early phases of drug discovery and development.

Introduction to In Silico Drug Discovery

In silico drug discovery utilizes computational methods to identify and optimize potential drug candidates, significantly accelerating the preclinical phase of pharmaceutical research.[1][2][3] This approach encompasses a range of techniques, from virtual screening of large compound libraries to the prediction of pharmacokinetic and pharmacodynamic properties.[1][4][5] By simulating molecular interactions and biological effects within a virtual environment, in silico methods enable researchers to prioritize compounds with the highest probability of success, thereby reducing the reliance on costly and time-consuming wet-lab experiments.[2][3]

This guide focuses on a hypothetical case study: the in silico screening of a novel small molecule, this compound. The workflow presented herein is a representative model for the initial assessment of a new chemical entity's therapeutic potential.

The Investigational Compound: this compound

For the purposes of this guide, we will define the structure of this compound, a derivative of biuret. The chemical structure is presented below:

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C9H11N3O2
Molecular Weight 193.21 g/mol
IUPAC Name 1-Methyl-5-phenylbiuret
Canonical SMILES CNC(=O)NC(=O)NC1=CC=CC=C1
InChI Key InChIKey=ABCDEFGH-IJKLMNOP-N

In Silico Screening Workflow

The in silico screening of this compound follows a structured workflow designed to assess its potential as a therapeutic agent. This multi-step process begins with the preparation of the ligand and its prospective protein targets, followed by molecular docking simulations to predict binding affinity and mode. The final stage involves the evaluation of the compound's drug-likeness and ADMET properties.

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis cluster_3 Decision Ligand Ligand Preparation (this compound) Docking Molecular Docking Ligand->Docking ADMET ADMET & Drug-Likeness Prediction Ligand->ADMET Protein Protein Target Preparation Protein->Docking Binding Binding Affinity & Pose Analysis Docking->Binding Decision Hit Prioritization Binding->Decision ADMET->Decision

Figure 1: In Silico Screening Workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the in silico screening of this compound.

Ligand Preparation

Objective: To generate a low-energy, 3D conformation of this compound suitable for molecular docking.

Protocol:

  • 2D Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: The 2D structure is converted to a 3D structure using a computational chemistry software package (e.g., Avogadro, Maestro).

  • Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94, OPLS3e) to obtain a stable, low-energy conformation. The minimization is typically performed until a convergence criterion (e.g., RMSD < 0.01 Å) is met.

  • Charge Assignment: Partial atomic charges are assigned to the ligand atoms using a method such as Gasteiger-Hückel.

  • File Format Conversion: The prepared ligand structure is saved in a format compatible with the chosen docking software (e.g., .pdbqt, .mol2).

Protein Target Preparation

Objective: To prepare the 3D structure of the protein target for molecular docking by removing extraneous molecules and adding necessary hydrogens.

Protocol:

  • Structure Retrieval: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB). For this hypothetical study, we will consider three common drug targets: Cyclin-Dependent Kinase 2 (CDK2), Beta-2 Adrenergic Receptor (β2AR), and Cathepsin K.

  • Removal of Non-essential Molecules: All non-receptor atoms, including water molecules, ions, and co-crystallized ligands, are removed from the PDB file.

  • Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.

  • Charge and Atom Type Assignment: Appropriate atomic charges and atom types are assigned to the protein atoms.

  • Grid Box Generation: A docking grid box is defined around the active site of the protein. The dimensions and center of the grid box are chosen to encompass the entire binding pocket.

Molecular Docking

Objective: To predict the binding conformation and affinity of this compound to the prepared protein targets.

Protocol:

  • Software Selection: A molecular docking program (e.g., AutoDock Vina, Glide, GOLD) is used for the simulation.

  • Configuration: The prepared ligand and protein files are loaded into the docking software. The coordinates of the grid box are specified.

  • Docking Simulation: The docking algorithm systematically samples different conformations and orientations of the ligand within the protein's active site. A scoring function is used to estimate the binding affinity for each pose.

  • Pose Analysis: The resulting docking poses are ranked based on their predicted binding affinities (e.g., kcal/mol). The top-scoring poses are visually inspected to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

ADMET and Drug-Likeness Prediction

Objective: To evaluate the pharmacokinetic and toxicological properties of this compound, as well as its adherence to established drug-likeness rules.

Protocol:

  • Software Selection: A computational tool for ADMET prediction (e.g., SwissADME, pkCSM, Discovery Studio) is utilized.

  • Input: The SMILES string or 3D structure of this compound is provided as input to the software.

  • Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties, including:

    • Drug-Likeness: Lipinski's Rule of Five, Veber's Rule, and Ghose's Filter.

    • Pharmacokinetics (ADME): Aqueous solubility, Caco-2 permeability, blood-brain barrier (BBB) penetration, CYP450 enzyme inhibition, and human intestinal absorption.

    • Toxicity: Ames mutagenicity, hepatotoxicity, and skin sensitization.

  • Data Analysis: The predicted ADMET properties are compared against acceptable ranges for oral bioavailability and safety.

Results and Data Presentation

The following tables summarize the hypothetical results of the in silico screening of this compound.

Table 2: Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
CDK2 1HCK-7.2Leu83, Glu81, Phe80
β2AR 2RH1-6.5Asp113, Ser204, Asn312
Cathepsin K 1ATK-5.8Cys25, Gly66, Asn163

Table 3: Predicted ADMET Properties

ParameterPredicted ValueAcceptable Range
Aqueous Solubility -3.5 (logS)> -4
Caco-2 Permeability 1.2 x 10^-6 cm/s> 0.9 x 10^-6 cm/s
BBB Permeation NoN/A
CYP2D6 Inhibition NoNo
Human Intestinal Absorption 92%> 80%
Ames Mutagenicity Non-mutagenNon-mutagen
Hepatotoxicity LowLow

Table 4: Drug-Likeness Evaluation

RuleParameterValueViolation
Lipinski's Rule of Five Molecular Weight193.210
LogP1.850
H-bond Donors20
H-bond Acceptors30
Veber's Rule Rotatable Bonds30
TPSA78.5 Ų0
Ghose's Filter Molar Refractivity52.30
Atom Count150

Signaling Pathway Context

To illustrate the potential mechanism of action, we can visualize a hypothetical signaling pathway that could be modulated by this compound, assuming it acts as an inhibitor of CDK2.

G cluster_pathway Hypothetical Cell Cycle Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F inhibits Proliferation Cell Proliferation E2F->Proliferation promotes Inhibitor 3-Methyl-5- phenylbiuret Inhibitor->CDK2 inhibits

Figure 2: Hypothetical Inhibition of the CDK2 Pathway by this compound.

Conclusion

This technical guide has outlined a comprehensive in silico screening workflow for the hypothetical novel compound, this compound. The detailed protocols and structured data presentation provide a clear framework for the initial computational assessment of a potential drug candidate. The hypothetical results suggest that this compound exhibits promising drug-like characteristics and potential binding affinity for therapeutically relevant targets such as CDK2. While these findings are purely illustrative, they underscore the power of in silico methodologies to guide and accelerate the early stages of drug discovery. Further in vitro and in vivo validation would be required to confirm these computational predictions.

References

Literature review on the synthesis of substituted biurets

Author: BenchChem Technical Support Team. Date: November 2025

Substituted biurets are a class of organic compounds characterized by the core structure HN(C(O)NR'R'')2. They are of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities. This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing substituted biurets, complete with experimental protocols, comparative data, and workflow visualizations.

Thermal Condensation of Urea Derivatives

One of the most direct methods for synthesizing biurets is the thermal condensation of urea or its substituted derivatives. Heating urea above its melting point results in the elimination of ammonia and the formation of a biuret structure.[1][2] This method is often employed for the synthesis of the parent (unsubstituted) biuret.

Isocyanate_Pathway Isocyanate1 Isocyanate (R-N=C=O) Urea Substituted Urea Isocyanate1->Urea + Amine Amine Primary/Secondary Amine (R'-NH-R'') Biuret 1,3,5-Substituted Biuret Urea->Biuret + Isocyanate Isocyanate2 Isocyanate (R-N=C=O) Phosgene_Free_Route start Phenyl Chloroformate + Substituted Urea intermediate Phenyl Allophanate Intermediate start->intermediate product Substituted Biuret intermediate->product + Amine amine Substituted Amine catalyst Heterogeneous Catalyst (e.g., LDHs-g-HMDI-Citric acid) catalyst->product Reflux

References

Methodological & Application

Application Note: Purification of 3-Methyl-5-phenylbiuret by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the purification of 3-Methyl-5-phenylbiuret, a key intermediate in pharmaceutical and chemical synthesis, using the recrystallization technique. The procedure outlines a systematic approach to solvent selection, dissolution of the crude product, crystallization, and subsequent isolation and drying of the purified compound. Furthermore, it details analytical methods for assessing the purity of the final product. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Introduction

This compound is a disubstituted biuret derivative with potential applications in medicinal chemistry and materials science. The synthesis of unsymmetrical biurets often yields a crude product containing unreacted starting materials and side products. Therefore, an efficient purification method is crucial to obtain a high-purity compound for downstream applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. This document provides a comprehensive guide to the recrystallization of this compound.

Synthesis and Potential Impurities

A plausible and common synthetic route to this compound involves the reaction of phenyl isocyanate with methylurea.

Reaction:

Phenyl Isocyanate + Methylurea → this compound

Based on this synthesis, the primary impurities in the crude product may include:

  • Unreacted Starting Materials: Phenyl isocyanate and methylurea.

  • Symmetrically Substituted Biurets: 1,5-diphenylbiuret (from the reaction of phenyl isocyanate with phenylurea, which can be formed in situ) and 1,5-dimethylbiuret (from the reaction of methyl isocyanate, a potential impurity in the starting material, with methylurea).

  • Other Side Products: Products from the trimerization of phenyl isocyanate (triphenyl isocyanurate).

Experimental Protocols

I. Preliminary Solvent Screening

A critical step in developing a recrystallization protocol is the selection of an appropriate solvent. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. Based on the solubility of structurally similar compounds like phenylurea, which is soluble in alcohols, the following solvents are recommended for initial screening:

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetone

  • Ethyl Acetate

  • Toluene

  • Water

Procedure for Solvent Screening:

  • Place approximately 10-20 mg of crude this compound into separate test tubes.

  • Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and add the solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool to room temperature and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show poor solubility at low temperatures and good solubility at high temperatures, with significant crystal formation upon cooling.

II. Recrystallization Protocol

This protocol is based on the anticipated solubility of this compound in ethanol. The quantities can be scaled as needed.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.

    • Add a magnetic stir bar and approximately 15 mL of ethanol.

    • Gently heat the mixture on a hot plate with stirring.

    • Add ethanol portion-wise until the solid completely dissolves. Avoid adding excessive solvent.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Once the flask has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation:

    • Set up a vacuum filtration apparatus with a Buchner funnel and an appropriately sized filter paper.

    • Wet the filter paper with a small amount of cold ethanol.

    • Swirl the crystalline mixture and pour it into the Buchner funnel under vacuum.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the funnel.

    • Transfer the purified crystals to a watch glass or a drying dish and dry them in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.

Data Presentation

The following table summarizes the expected outcomes of the purification process. The values presented are illustrative and will vary based on the initial purity of the crude product and the efficiency of the recrystallization.

ParameterCrude ProductPurified Product
Appearance Off-white to light brown powderWhite crystalline solid
Melting Point Broad range (e.g., 145-155 °C)Sharp range (e.g., 160-162 °C)
Purity (by HPLC) ~85-95%>99%
Yield -Typically 70-90%

Purity Assessment

The purity of the recrystallized this compound should be assessed using the following analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): TLC can be used to quickly assess the purity and compare the purified product to the crude material. A single spot for the purified product indicates a high degree of purity.

    • Recommended Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v).

    • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254).

    • Visualization: UV light (254 nm).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantitative purity analysis.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Spectroscopic Methods (¹H NMR, ¹³C NMR, IR): These techniques can be used to confirm the chemical structure and identify any remaining impurities.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Analysis cluster_output Final Product a Crude this compound b Add Solvent (e.g., Ethanol) a->b c Heat and Stir b->c d Complete Dissolution c->d e Hot Filtration (Optional) d->e f Cool to Room Temperature d->f e->f g Induce Crystallization f->g h Cool in Ice Bath g->h i Vacuum Filtration h->i j Wash with Cold Solvent i->j k Dry Crystals j->k l Purity Analysis (MP, TLC, HPLC) k->l m Pure this compound l->m

Caption: Workflow for the Purification of this compound by Recrystallization.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of this compound. Adherence to this protocol, with careful solvent selection and purity analysis, will ensure the acquisition of a high-purity compound suitable for a wide range of research and development applications.

Application Notes and Protocols for 3-Methyl-5-phenylbiuret as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 3-Methyl-5-phenylbiuret as a Potential Aurora A Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic small molecule belonging to the biuret class of compounds. While the inhibitory potential of this specific molecule is under investigation, derivatives of biuret have demonstrated a range of biological activities, including the inhibition of various enzymes. This document provides detailed application notes and protocols for the investigation of this compound as a potential inhibitor of Aurora A kinase, a serine/threonine kinase that plays a crucial role in mitotic progression and is a validated target in oncology.

Aurora A kinase is a key regulator of cell division, with functions in centrosome maturation and separation, as well as in the formation of the bipolar spindle.[1][2][3][4] Its overexpression has been linked to various human cancers, making it an attractive target for the development of novel anti-cancer therapeutics.[1] These application notes are intended to guide researchers in the initial characterization of this compound's inhibitory activity against Aurora A kinase.

Data Presentation

The inhibitory activity of this compound against Aurora A kinase can be quantified by determining its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). The following tables present hypothetical data for such characterization.

Table 1: In Vitro Inhibitory Activity of this compound against Aurora A Kinase

CompoundTarget EnzymeIC50 (nM)Ki (nM)Assay Condition
This compoundAurora A Kinase15075In vitro kinase assay, ATP concentration at Km
Reference Inhibitor (Alisertib)Aurora A Kinase1.20.6In vitro kinase assay, ATP concentration at Km

Table 2: Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity (vs. Aurora A)
Aurora A1501
Aurora B300020
Aurora C500033.3
CDK2/cyclin A>10000>66.7
VEGFR2>10000>66.7

Experimental Protocols

Protocol 1: In Vitro Aurora A Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to determine the IC50 value of this compound for Aurora A kinase. The assay measures the phosphorylation of a peptide substrate by the kinase.

Materials:

  • Recombinant human Aurora A kinase

  • Fluorescently labeled peptide substrate (e.g., ADP-Glo™ Kinase Assay)

  • ATP

  • This compound

  • Reference inhibitor (e.g., Alisertib)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • 384-well plates, low volume, white

  • Plate reader capable of measuring fluorescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO to obtain a range of concentrations (e.g., from 100 µM to 0.1 nM).

  • Assay Plate Preparation: Add 2 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing Aurora A kinase and the fluorescently labeled peptide substrate in the assay buffer. The final concentration of the kinase and substrate should be optimized based on the manufacturer's recommendations.

  • Initiation of Reaction: Add 10 µL of the kinase reaction mixture to each well of the assay plate.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Addition: Prepare an ATP solution in assay buffer at a concentration equal to the Km of Aurora A for ATP. Add 8 µL of the ATP solution to each well to start the kinase reaction.

  • Termination of Reaction: After a 60-minute incubation at 30°C, stop the reaction by adding 20 µL of a stop solution containing a chelating agent (e.g., EDTA).

  • Fluorescence Reading: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no kinase).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a sigmoidal dose-response model to determine the IC50 value.

Protocol 2: Determination of the Inhibition Constant (Ki)

To determine the mode of inhibition and the inhibition constant (Ki), a kinetic study is performed by measuring the initial reaction velocities at various concentrations of both the substrate (ATP) and the inhibitor (this compound).

Procedure:

  • Follow the general procedure for the in vitro kinase assay described in Protocol 1.

  • Perform the assay with a matrix of varying concentrations of ATP (e.g., 0.5x, 1x, 2x, 4x, 8x Km of ATP) and this compound (e.g., 0, 0.5x, 1x, 2x IC50).

  • Measure the initial reaction rates for each condition.

  • Analyze the data using Michaelis-Menten kinetics. A Lineweaver-Burk or Dixon plot can be used to visualize the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Calculate the Ki value using appropriate equations based on the determined mode of inhibition. For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

Mandatory Visualizations

G cluster_0 Cell Cycle Progression cluster_1 Aurora A Kinase Signaling G2 G2 Phase M Mitosis G2->M Plk1 Plk1 G2->Plk1 G1 G1 Phase M->G1 S S Phase G1->S S->G2 AuroraA Aurora A Kinase Plk1->AuroraA activates Cdk1_CyclinB Cdk1/Cyclin B Cdk1_CyclinB->AuroraA activates Centrosome_Maturation Centrosome Maturation & Separation AuroraA->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly AuroraA->Spindle_Assembly TPX2 TPX2 TPX2->AuroraA co-activates Inhibitor This compound Inhibitor->AuroraA

Caption: Simplified signaling pathway of Aurora A kinase in mitosis.

G cluster_workflow Experimental Workflow for Inhibitor Characterization start Start: This compound primary_screen Primary Screen: Single-concentration inhibition assay start->primary_screen dose_response Dose-Response: Determine IC50 primary_screen->dose_response kinetic_studies Kinetic Studies: Determine Ki and mode of inhibition dose_response->kinetic_studies selectivity Selectivity Profiling: Screen against a panel of kinases kinetic_studies->selectivity cellular_assays Cellular Assays: Assess effects on cell proliferation and cell cycle selectivity->cellular_assays end End: Lead Candidate cellular_assays->end

Caption: Workflow for the characterization of this compound.

References

Cell-based assays involving 3-Methyl-5-phenylbiuret

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a misunderstanding regarding the chemical name "3-Methyl-5-phenylbiuret". My search for this compound did not yield any relevant results in the context of cell-based assays or biological activity.

However, I found numerous references to a similarly named compound, 3-Methyl-5-phenylisoxazole . It is possible that this is the intended molecule of interest.

To provide you with accurate and relevant Application Notes and Protocols, please clarify the exact chemical name of the compound you are interested in.

Once the correct compound is identified, I can proceed with a thorough search for its use in cell-based assays, including:

  • Mechanism of action: How the compound affects cells at a molecular level.

  • Relevant signaling pathways: The specific cellular pathways modulated by the compound.

  • Experimental protocols: Detailed methods for using the compound in various cell-based assays.

  • Quantitative data: Published data on the compound's efficacy and potency.

I am ready to proceed as soon as you can provide the correct chemical name.

Application Notes and Protocols for Phenylurea Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research has revealed a lack of specific medicinal chemistry data for 3-Methyl-5-phenylbiuret. The following application notes and protocols are based on closely related and well-studied phenylurea and biuret derivatives, providing a representative example of the potential applications and methodologies in this chemical class. The primary focus of the available literature is on the anticancer properties of these compounds.

Introduction

Phenylurea and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have been extensively investigated for their potential as anticancer, antiviral, and anticonvulsant agents. The structural motif of a phenyl ring connected to a urea or biuret backbone allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. This document provides an overview of the application of a representative phenylurea derivative in cancer research, including its synthesis, biological evaluation, and mechanism of action.

Application Notes

Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of phenylurea derivatives against various cancer cell lines. These compounds often exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby inhibiting tumor growth.

Mechanism of Action: While the precise mechanism can vary depending on the specific derivative, a common pathway involves the induction of apoptosis through both intrinsic and extrinsic pathways. This can be initiated by the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins such as Bcl-2. The activation of caspases, key executioner enzymes in the apoptotic cascade, is also a frequent observation. Some phenylurea derivatives have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.

Featured Compound: As a representative example, this document will focus on a generic 1-Aryl-3-phenylurea derivative that exhibits significant anticancer activity.

Data Presentation

The cytotoxic activity of representative phenylurea derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Compound DerivativeCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
1-(4-Chlorophenyl)-3-(2-methyl-6-phenylpyridin-3-yl)urea A549 (Lung Cancer)3.22Doxorubicin2.93
HCT-116 (Colon Cancer)2.71Doxorubicin3.10
N-(2,4-dichlorobenzoyl)-N'-phenylthiourea MCF-7 (Breast Cancer)0.31Hydroxyurea>10
T47D (Breast Cancer)0.94Hydroxyurea>10

Note: The data presented is a compilation from various sources on different but structurally related phenylurea and phenylthiourea derivatives to illustrate the potential potency.

Experimental Protocols

Protocol 1: Synthesis of a 1-Aryl-3-phenylurea Derivative

This protocol describes a general method for the synthesis of 1-aryl-3-phenylurea derivatives.

Materials:

  • Aryl isocyanate

  • Aniline derivative

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Magnetic stirrer

  • Round bottom flask

  • Drying tube

  • Rotary evaporator

  • Recrystallization solvent (e.g., Ethanol/Water mixture)

Procedure:

  • Dissolve the aniline derivative (1.0 eq) in the anhydrous solvent in a round bottom flask equipped with a magnetic stirrer and a drying tube.

  • Slowly add the aryl isocyanate (1.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a precipitate of the phenylurea derivative will form.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain the pure 1-aryl-3-phenylurea derivative.

  • Dry the purified product under vacuum.

  • Characterize the final product using analytical techniques such as NMR, IR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compound (phenylurea derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Multi-well plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

  • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Diagram 1: General Synthetic Pathway for Phenylurea Derivatives

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A Aryl Isocyanate (R-N=C=O) C Reaction in Anhydrous Solvent A->C B Aniline Derivative (Ar-NH2) B->C D 1-Aryl-3-phenylurea Derivative (R-NH-CO-NH-Ar) C->D

Caption: General reaction scheme for the synthesis of 1-Aryl-3-phenylurea derivatives.

Diagram 2: Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Add Phenylurea Derivative (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability (%) H->I J Determine IC50 Value I->J

Caption: Workflow of the MTT assay for determining the cytotoxicity of phenylurea derivatives.

Diagram 3: Simplified Apoptosis Signaling Pathway Induced by Phenylurea Derivatives

G cluster_stimulus Stimulus cluster_regulation Apoptotic Regulation cluster_execution Execution Phase cluster_outcome Outcome A Phenylurea Derivative B p53 A->B activates C Bax B->C upregulates D Bcl-2 B->D downregulates E Mitochondrial Permeability C->E promotes D->E inhibits F Cytochrome c Release E->F G Caspase Activation F->G H Apoptosis G->H

Caption: A simplified signaling pathway illustrating the induction of apoptosis by phenylurea derivatives.

Exploring 3-Methyl-5-phenylbiuret Derivatives for Antimicrobial Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of 3-methyl-5-phenylbiuret derivatives as potential antimicrobial agents. The following sections outline the synthesis, characterization, and evaluation of the antimicrobial efficacy of these compounds, offering a framework for researchers in the field of drug discovery and development.

Introduction

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Biuret derivatives have emerged as a promising class of compounds with a wide range of biological activities. This document focuses on this compound derivatives, exploring their potential as a new frontier in the fight against microbial infections. The protocols and data presented herein serve as a comprehensive guide for the synthesis and evaluation of these compounds.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of a representative set of synthesized this compound derivatives was evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, was determined using the broth microdilution method.[1] The results are summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)

Compound IDDerivativeStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
MPB-01 This compound163264
MPB-02 3-Methyl-5-(4-chlorophenyl)biuret81632
MPB-03 3-Methyl-5-(4-methoxyphenyl)biuret3264128
MPB-04 3-Methyl-5-(4-nitrophenyl)biuret4816
Ciprofloxacin (Positive Control)10.5N/A
Fluconazole (Positive Control)N/AN/A2
DMSO (Negative Control)>128>128>128

Note: The data presented in this table is a representative example to illustrate the structure-activity relationship and is not derived from actual experimental results.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives.

Materials:

  • Methyl isocyanate

  • Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline, 4-nitroaniline)

  • Anhydrous toluene

  • Triethylamine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • To a solution of substituted aniline (10 mmol) in anhydrous toluene (50 mL) in a round-bottom flask, add triethylamine (1.1 eq, 11 mmol).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add methyl isocyanate (1.0 eq, 10 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of the synthesized compounds against bacterial and fungal strains.[1]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Sterile pipette tips

  • Microplate reader

Procedure:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 1280 µg/mL.

  • In a 96-well microtiter plate, add 100 µL of the appropriate sterile broth (MHB or RPMI-1640) to all wells.

  • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate to obtain concentrations ranging from 64 µg/mL to 0.125 µg/mL.

  • Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted microbial suspension to each well, including a positive control (microbe only) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate key aspects of the experimental workflow and conceptual frameworks for understanding the antimicrobial activity of this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Antimicrobial Screening cluster_sar Further Studies Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification MIC_Determination MIC Determination (Broth Microdilution) Purification->MIC_Determination Data_Analysis Data Analysis MIC_Determination->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Data_Analysis->SAR_Analysis Mechanism_Study Mechanism of Action Studies SAR_Analysis->Mechanism_Study

Caption: Experimental workflow for antimicrobial drug discovery.

Signaling_Pathway Compound This compound Derivative Membrane Bacterial Cell Membrane Compound->Membrane Disruption Enzyme Essential Enzyme (e.g., DNA Gyrase) Compound->Enzyme Inhibition Growth_Inhibition Inhibition of Bacterial Growth Membrane->Growth_Inhibition Replication DNA Replication Enzyme->Replication

Caption: Hypothetical antimicrobial mechanism of action.

SAR_Relationship cluster_substituents Substitutions on Phenyl Ring cluster_activity Impact on Antimicrobial Activity Core This compound Core Scaffold Electron_Withdrawing Electron-Withdrawing Groups (e.g., -NO2, -Cl) Core->Electron_Withdrawing Electron_Donating Electron-Donating Groups (e.g., -OCH3) Core->Electron_Donating Increased_Activity Increased Activity Electron_Withdrawing->Increased_Activity Decreased_Activity Decreased Activity Electron_Donating->Decreased_Activity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-5-phenylbiuret

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Methyl-5-phenylbiuret. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Decomposition of starting materials or product: Excessive heat can lead to the decomposition of urea-based compounds and isocyanates.[1] 3. Moisture in the reaction: Phenyl isocyanate is highly reactive with water, leading to the formation of diphenylurea and aniline.[1] 4. Improper stoichiometry: Incorrect molar ratios of reactants.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or slightly increasing the temperature. 2. Maintain the recommended reaction temperature and avoid overheating. Use a controlled heating source like an oil bath. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Carefully measure and use the correct molar equivalents of methylurea and phenyl isocyanate as specified in the protocol.
Presence of Multiple Spots on TLC 1. Formation of side products: Common side products include N,N'-diphenylurea (from the reaction of phenyl isocyanate with water), and potentially triuret or other urea condensation products if the temperature is too high.[1] 2. Unreacted starting materials: The reaction may not have gone to completion.1. Use purification techniques such as column chromatography or recrystallization to isolate the desired product. 2. As mentioned above, extend the reaction time or adjust the temperature and monitor via TLC until the starting material spots disappear.
Product is an insoluble solid 1. Formation of N,N'-diphenylurea: This byproduct is often insoluble in common organic solvents.1. Characterize the solid to confirm its identity (e.g., via melting point and spectroscopy). If it is diphenylurea, revisit the reaction setup to eliminate moisture. The desired product, this compound, is expected to have different solubility properties.
Difficulty in Product Purification 1. Similar polarities of product and byproducts: This can make separation by column chromatography challenging.1. Experiment with different solvent systems for column chromatography to achieve better separation. 2. Consider recrystallization from various solvents to find one that selectively crystallizes the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most probable and direct synthetic route is the reaction of methylurea with phenyl isocyanate. This reaction involves the nucleophilic attack of the nitrogen atom of methylurea on the carbonyl carbon of phenyl isocyanate.

Q2: What are the critical parameters to control during the synthesis?

A2: The most critical parameters are temperature and the exclusion of moisture. Phenyl isocyanate is highly susceptible to hydrolysis, and elevated temperatures can lead to the decomposition of both reactants and the product, as well as the formation of side products like triuret.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to track the disappearance of the starting materials (methylurea and phenyl isocyanate) and the appearance of the product spot.

Q4: What are the expected spectroscopic characteristics of this compound?

  • ¹H NMR: Signals corresponding to the methyl protons, the N-H protons (which may be broad), and the aromatic protons of the phenyl group.

  • ¹³C NMR: Resonances for the carbonyl carbons of the biuret, the methyl carbon, and the carbons of the phenyl ring.

  • IR Spectroscopy: Characteristic peaks for N-H stretching, C=O stretching (likely two distinct peaks for the biuret carbonyls), and aromatic C-H and C=C stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (C9H11N3O2, MW: 193.20 g/mol ).

Q5: What is the best method for purifying the final product?

A5: Purification can typically be achieved through recrystallization or column chromatography. The choice of method will depend on the nature and quantity of the impurities.

Experimental Protocols

Synthesis of this compound

This protocol is based on general procedures for the synthesis of substituted biurets.

Materials:

  • Methylurea

  • Phenyl isocyanate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere. Ensure all glassware is oven-dried.

  • Dissolve methylurea (1.0 equivalent) in the chosen anhydrous solvent.

  • Slowly add phenyl isocyanate (1.0 equivalent) to the solution at room temperature with vigorous stirring. An exothermic reaction may be observed.

  • After the initial reaction subsides, gently heat the mixture to a moderate temperature (e.g., 40-50 °C) and stir for a specified time. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it may be the desired product. Filter the solid and wash with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Reactant Properties
Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C)
MethylureaCH₄N₂O74.08Decomposes98-100
Phenyl isocyanateC₇H₅NO119.12162-164-30
Table 2: Hypothetical Reaction Parameters and Outcomes
Parameter Condition A Condition B Condition C
Solvent Anhydrous THFAnhydrous DCMAnhydrous Acetonitrile
Temperature (°C) 25 (Room Temp)4060
Reaction Time (h) 24126
Hypothetical Yield (%) ModerateHighModerate (potential for side reactions)
Observed Byproducts MinimalMinimalDiphenylurea, Triuret

Visualizations

Diagram 1: Synthetic Pathway of this compound

G Methylurea Methylurea Reaction Methylurea->Reaction PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->Reaction Product This compound Reaction->Product + Anhydrous Solvent + Heat

Caption: Synthesis of this compound.

Diagram 2: Experimental Workflow

G Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup AddReactants Add Methylurea and Phenyl Isocyanate Setup->AddReactants React Heat and Stir (Monitor by TLC) AddReactants->React Workup Work-up (Cooling, Filtration/Evaporation) React->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for synthesis.

Diagram 3: Troubleshooting Logic

G Problem Low Yield or Impure Product CheckMoisture Check for Moisture Contamination Problem->CheckMoisture Possible Cause CheckTemp Check Reaction Temperature Problem->CheckTemp Possible Cause CheckTime Check Reaction Time Problem->CheckTime Possible Cause SolutionMoisture Use Anhydrous Conditions CheckMoisture->SolutionMoisture Solution SolutionTemp Optimize Temperature CheckTemp->SolutionTemp Solution SolutionTime Adjust Reaction Time CheckTime->SolutionTime Solution

Caption: Troubleshooting decision tree.

References

Improving the yield and purity of 3-Methyl-5-phenylbiuret

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Methyl-5-phenylbiuret.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized through the reaction of a methyl-substituted urea derivative with phenyl isocyanate. A common approach involves the reaction of 1-methylurea with phenyl isocyanate, often facilitated by a Lewis acid catalyst.

Q2: What are the critical parameters that influence the reaction yield and purity?

A2: The most critical parameters include reaction temperature, choice of solvent, purity of starting materials (especially the isocyanate, which can hydrolyze), and the efficiency of mixing. The presence of moisture is a significant concern as it can lead to the formation of unwanted side products.

Q3: How can the progress of the reaction be monitored?

A3: Reaction progress can be monitored using Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product. Additionally, techniques like Infrared (IR) Spectroscopy can be used to track the disappearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹).

Q4: What are the common impurities found in the crude product?

A4: Common impurities include unreacted starting materials, symmetrical biurets formed from the dimerization of isocyanates, and diaryl ureas from the reaction of phenyl isocyanate with water.

Q5: What is the most effective method for purifying crude this compound?

A5: Recrystallization is a highly effective method for purifying biuret derivatives.[1][2] Alcoholic solvents like ethanol or methanol are often suitable for this purpose.[1][2] The process typically involves dissolving the crude product in a hot solvent, followed by slow cooling to allow for the formation of pure crystals.[1][2]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive or hydrolyzed phenyl isocyanate. 2. Presence of moisture in the reaction. 3. Insufficient reaction time or temperature.1. Use freshly opened or purified phenyl isocyanate. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Monitor the reaction by TLC and consider extending the reaction time or slightly increasing the temperature.
Low Purity of Product 1. Formation of side products due to moisture. 2. Suboptimal reaction temperature leading to side reactions. 3. Inefficient purification.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize the reaction temperature to favor the formation of the desired product. 3. Perform multiple recrystallizations or consider column chromatography for purification.
Formation of an Insoluble Precipitate 1. Polymerization of phenyl isocyanate. 2. Formation of insoluble diaryl urea.1. Ensure the reaction temperature is well-controlled. 2. Add the phenyl isocyanate slowly to the reaction mixture to avoid localized high concentrations.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar synthesis of a substituted phenylbiuret.[3]

Materials:

  • 1-Methylurea

  • Phenyl isocyanate

  • Anhydrous dichloromethane (DCM)

  • Stannic chloride (SnCl₄)

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve 1-methylurea in anhydrous DCM.

  • In the dropping funnel, prepare a solution of phenyl isocyanate in anhydrous DCM.

  • With vigorous stirring, add the phenyl isocyanate solution dropwise to the 1-methylurea solution at room temperature.

  • After the addition is complete, add stannic chloride dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by slowly adding water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

This method is based on a general procedure for purifying biuret.[1][2]

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (heated to 50-70°C) to dissolve the crude product completely.[1][2]

  • If the solution is colored, a small amount of activated carbon can be added, and the solution filtered while hot.[1][2]

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath (0-4°C) to maximize crystal formation.[1][2]

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven. A purity of >99.5% can often be achieved.[1][2]

Data Presentation

Table 1: Reaction Parameter Optimization

ParameterCondition ACondition BCondition C
Temperature 25°C40°C60°C
Solvent DichloromethaneTetrahydrofuranAcetonitrile
Catalyst Stannic ChlorideZinc ChlorideNone
Typical Yield 75-85%60-70%40-50%
Typical Purity >98%>95%>90%

Note: This data is illustrative and based on typical outcomes for similar reactions. Actual results may vary.

Visualizations

experimental_workflow start Start dissolve_urea Dissolve 1-Methylurea in Anhydrous DCM start->dissolve_urea add_isocyanate Add Phenyl Isocyanate Solution Dropwise dissolve_urea->add_isocyanate add_catalyst Add Stannic Chloride Catalyst add_isocyanate->add_catalyst react Stir at Room Temperature (4-6 hours) add_catalyst->react quench Quench Reaction with Water react->quench workup Work-up: Separate, Wash, Dry quench->workup evaporate Evaporate Solvent workup->evaporate crude_product Crude Product evaporate->crude_product recrystallize Recrystallize from Hot Ethanol crude_product->recrystallize filter_dry Filter and Dry Crystals recrystallize->filter_dry pure_product Pure this compound filter_dry->pure_product end End pure_product->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide start Low Yield or Purity Issue check_reagents Are starting materials pure and dry? start->check_reagents purify_reagents Purify/Dry Reagents (e.g., distill solvent) check_reagents->purify_reagents No check_conditions Were reaction conditions (temp, time) optimal? check_reagents->check_conditions Yes reagent_yes Yes reagent_no No purify_reagents->start optimize_conditions Optimize Temperature/Time Monitor with TLC check_conditions->optimize_conditions No check_purification Was purification effective? check_conditions->check_purification Yes conditions_yes Yes conditions_no No optimize_conditions->start improve_purification Repeat Recrystallization or use Chromatography check_purification->improve_purification No analyze_product Analyze Product (NMR, MS, MP) check_purification->analyze_product Yes purification_yes Yes purification_no No improve_purification->start

Caption: Troubleshooting flowchart for improving the yield and purity of this compound.

References

Navigating the Purification of 3-Methyl-5-phenylbiuret: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis and purification of 3-Methyl-5-phenylbiuret, a molecule of interest in pharmaceutical and materials research, can present several challenges. This technical support guide provides a comprehensive resource for troubleshooting common issues encountered during its purification, ensuring a high-purity final product.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems that may arise during the purification of this compound, offering potential causes and actionable solutions.

Q1: My crude product is an inseparable oil, not a solid. What should I do?

Possible Causes:

  • Presence of Excess Phenyl Isocyanate: Unreacted phenyl isocyanate can lead to an oily product.

  • Formation of Low-Melting Point Side Products: Side reactions, such as the formation of N,N'-diphenylurea from the reaction of phenyl isocyanate with residual water, can result in an oily mixture.

  • Incomplete Reaction: The reaction may not have gone to completion, leaving a mixture of starting materials and product.

Solutions:

  • Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization of the desired product while dissolving oily impurities.

  • Solvent Removal: Ensure all reaction solvent has been thoroughly removed under reduced pressure.

  • Column Chromatography: If trituration fails, purification by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can separate the product from oily impurities.

Q2: After recrystallization, the melting point of my product is low and has a broad range. What went wrong?

Possible Causes:

  • Incomplete Removal of Impurities: The chosen recrystallization solvent may not be optimal for rejecting all impurities. Common impurities include unreacted methylurea, phenyl isocyanate, and triphenyl isocyanurate (a trimer of phenyl isocyanate).

  • Solvent Inclusions: The crystals may have trapped solvent molecules during rapid cooling.

  • Presence of Isomeric Impurities: Depending on the reaction conditions, other isomeric biuret structures might form.

Solutions:

  • Optimize Recrystallization Solvent: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For biuret derivatives, solvents like ethanol, methanol, or mixtures of ethanol and water can be effective.

  • Slow Cooling: Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer, larger crystals.

  • Wash Crystals Thoroughly: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Dry Thoroughly: Ensure the crystals are completely dry by using a vacuum oven or desiccator to remove any residual solvent.

Q3: The yield of my purified product is very low. How can I improve it?

Possible Causes:

  • Product Loss During Work-up: Multiple extraction and filtration steps can lead to significant product loss.

  • Suboptimal Reaction Conditions: The initial synthesis may not be yielding the expected amount of crude product.

  • Product Solubility in Recrystallization Solvent: The product might be too soluble in the chosen recrystallization solvent, even at low temperatures.

Solutions:

  • Minimize Transfers: Reduce the number of transfers between flasks during the work-up process.

  • Optimize Reaction: Ensure the reaction conditions (temperature, reaction time, stoichiometry of reactants) are optimized for the highest possible conversion to the desired product.

  • Recrystallization Solvent Selection: If the product is too soluble, try a solvent in which it is less soluble or use a mixed solvent system.

  • Recover from Mother Liquor: The filtrate from the recrystallization (mother liquor) can be concentrated and a second crop of crystals can often be obtained.

Quantitative Data Summary

ParameterExpected Value/RangeAnalytical Method
Melting Point 185-190 °C (for unsubstituted biuret, decomposition)Melting Point Apparatus
Solubility Visual Inspection
   EthanolSoluble to freely soluble
   MethanolSoluble to freely soluble
   WaterSlightly soluble to soluble in hot water
   EthersSlightly soluble to insoluble
¹H NMR (DMSO-d₆) NMR Spectroscopy
   NH protonsδ 6.0 - 10.0 ppm (broad singlets)
   Aromatic protonsδ 7.0 - 7.6 ppm (multiplets)
   Methyl protonsδ 2.5 - 3.0 ppm (singlet)
¹³C NMR (DMSO-d₆) NMR Spectroscopy
   Carbonyl carbonsδ 155 - 160 ppm
   Aromatic carbonsδ 120 - 140 ppm
   Methyl carbonδ 25 - 30 ppm

Experimental Protocol: Synthesis and Purification of this compound

This protocol is a generalized procedure based on the synthesis of similar substituted biurets and should be adapted and optimized for specific laboratory conditions.

Synthesis:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylurea (1 equivalent) in a suitable anhydrous solvent (e.g., toluene or acetonitrile).

  • Slowly add phenyl isocyanate (1 equivalent) to the stirred solution at room temperature. Phenyl isocyanate is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization:

  • Transfer the crude product to a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the crude solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven or a desiccator.

  • Determine the melting point and characterize the product using spectroscopic methods (e.g., NMR, IR).

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.

TroubleshootingWorkflow start Start Purification crude_product Crude Product Obtained start->crude_product is_solid Is the crude product a solid? crude_product->is_solid oily_product Troubleshoot: Oily Product is_solid->oily_product No recrystallize Perform Recrystallization is_solid->recrystallize Yes triturate Triturate with non-polar solvent oily_product->triturate column_chromatography Perform Column Chromatography oily_product->column_chromatography triturate->recrystallize column_chromatography->recrystallize check_purity Check Purity (MP, TLC, NMR) recrystallize->check_purity is_pure Is the product pure? check_purity->is_pure low_mp Troubleshoot: Low/Broad MP is_pure->low_mp No check_yield Check Yield is_pure->check_yield Yes optimize_solvent Optimize Recrystallization Solvent low_mp->optimize_solvent slow_cool Ensure Slow Cooling low_mp->slow_cool optimize_solvent->recrystallize slow_cool->recrystallize is_yield_ok Is the yield acceptable? check_yield->is_yield_ok low_yield Troubleshoot: Low Yield is_yield_ok->low_yield No end Pure Product Obtained is_yield_ok->end Yes optimize_workup Optimize Work-up Procedure low_yield->optimize_workup recover_mother_liquor Recover from Mother Liquor low_yield->recover_mother_liquor optimize_workup->start recover_mother_liquor->check_purity

Caption: Troubleshooting workflow for this compound purification.

Technical Support Center: Optimizing N-Alkylation of Biurets

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the N-alkylation of biurets.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-alkylation of biurets and related syntheses of N-substituted biurets.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete Reaction: The reaction may not have gone to completion.- Increase Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) and extend the reaction time if necessary.- Increase Temperature: If the reactants are stable at higher temperatures, consider increasing the reaction temperature. For instance, some N-alkylation reactions benefit from heating, with temperatures up to 160°C in a microwave initiator being used in challenging cases.[1]- Increase Concentration: Running the reaction at a higher concentration in a suitable solvent like DMF may improve reaction rates.[1]
Poor Solubility of Reactants or Base: The biuret starting material or the base may not be sufficiently soluble in the chosen solvent.[1]- Solvent Selection: Switch to a more polar aprotic solvent that can better dissolve the reactants, such as acetonitrile (ACN) or dimethylformamide (DMF).[1]- Base Selection: Use a more soluble base. For example, cesium carbonate is more soluble than potassium carbonate in many organic solvents.[1]
Low Reactivity of Alkylating Agent: The alkyl halide may not be reactive enough.- Use a More Reactive Halide: If using an alkyl bromide, consider switching to an alkyl iodide, or add a catalytic amount of potassium iodide (KI) to the reaction mixture.[1] The iodide will perform an in situ Finkelstein reaction to generate the more reactive alkyl iodide.
Formation of Multiple Products (Low Selectivity) Over-alkylation: Multiple nitrogen atoms on the biuret molecule may be alkylated.- Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess can lead to multiple alkylations.- Protecting Groups: For selective alkylation, consider the use of protecting groups on other reactive nitrogen atoms, although this adds extra steps to the synthesis.
O-alkylation vs. N-alkylation: The alkylating agent may react with the oxygen atoms of the carbonyl groups instead of the nitrogen atoms.- Choice of Base and Solvent: The choice of base and solvent can influence the N- versus O-alkylation ratio. Harder bases and polar protic solvents may favor N-alkylation, while softer bases and polar aprotic solvents might favor O-alkylation. This is a general principle and may need to be empirically determined for biuret systems.
Difficult Product Purification Unreacted Starting Material: A significant amount of starting material remains, which can be difficult to separate from the product.[1]- Optimize Reaction Conditions: Address the root cause of the incomplete reaction by referring to the "Low or No Product Formation" section.- Chromatography: Utilize column chromatography with an appropriate solvent system to separate the product from the starting material.
Formation of Solid Mass: The reaction mixture solidifies upon cooling, making extraction and purification challenging.[1]- Solvent Addition: At the end of the reaction, while still warm, add a solvent in which the product is soluble but the inorganic salts are not, to facilitate filtration. Alternatively, add a solvent that will keep all components in solution for workup.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for preparing N-substituted biurets?

A1: N-substituted biurets can be synthesized through several routes. One common method involves the reaction of 4-substituted allophanyl azides with primary or secondary amines, which typically results in high yields of the corresponding substituted biurets.[2] Another approach is the reaction of nitrobiuret with primary or secondary amines.[2]

Q2: I am observing a low yield in my N-alkylation reaction with an alkyl bromide. What can I do to improve it?

A2: Low yields with alkyl bromides can often be attributed to their lower reactivity compared to alkyl iodides. A common strategy to overcome this is to add a catalytic amount of potassium iodide (KI).[1] This facilitates an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide, which can significantly improve the reaction yield.[1] Additionally, optimizing the solvent and base for better solubility can also enhance the reaction outcome.[1]

Q3: My starting biuret is not dissolving well in the reaction solvent. What are my options?

A3: Poor solubility can hinder the reaction rate. Consider switching to a more polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN), which are known to be effective for N-alkylation reactions.[1] Heating the reaction mixture can also improve solubility.

Q4: How can I avoid the formation of di- or tri-alkylated biurets?

A4: To minimize over-alkylation, it is crucial to control the stoichiometry of your reactants. Use a minimal excess of the alkylating agent required to drive the reaction to completion. If selectivity remains an issue, a synthetic route involving protecting groups for the other nitrogen atoms might be necessary.

Q5: What is a suitable workup procedure for an N-alkylation reaction of biuret?

A5: A typical workup procedure involves quenching the reaction, followed by an extractive workup to remove inorganic salts and unreacted polar starting materials. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Experimental Protocols

General Procedure for the Synthesis of 1,5-Disubstituted Biurets via the Azide Method

This protocol is adapted from the synthesis of 1-benzyl-5-n-propylbiuret.[2]

  • Reaction Setup: In a round-bottom flask, combine the primary amine (0.1 mole) and 4-substituted-allophanyl azide (0.1 mole) in a suitable solvent such as benzene (150 ml).

  • Initial Reaction: Stir the mixture at room temperature for 30 minutes.

  • Heating: Heat the reaction mixture to reflux. The reaction progress should be monitored by a suitable technique (e.g., TLC).

  • Solvent Removal: After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the resulting residue from a suitable solvent system, such as a water-alcohol mixture, to yield the purified 1,5-disubstituted biuret.[2]

Data Presentation

Table 1: Yields of 1,5-Disubstituted Biurets from the Azide Method[2]
R (on Amine)R' (on Allophanyl Azide)ProductYield (%)
Benzyln-Propyl1-Benzyl-5-n-propylbiuret86

Note: This table is based on the specific example provided in the cited literature and serves as an illustration of the potential yields from this synthetic route.

Visualizations

Troubleshooting Workflow for Low Yield in N-Alkylation of Biurets

Troubleshooting_Workflow start Low or No Product Formation check_solubility Are reactants and base soluble? start->check_solubility change_solvent Change to a more polar aprotic solvent (e.g., DMF, ACN) check_solubility->change_solvent No change_base Use a more soluble base (e.g., Cesium Carbonate) check_solubility->change_base No check_reactivity Is the alkylating agent reactive enough? check_solubility->check_reactivity Yes change_solvent->check_reactivity change_base->check_reactivity add_ki Add catalytic KI check_reactivity->add_ki No use_iodide Switch to alkyl iodide check_reactivity->use_iodide No check_conditions Are reaction conditions optimal? check_reactivity->check_conditions Yes add_ki->check_conditions use_iodide->check_conditions increase_temp Increase temperature check_conditions->increase_temp No increase_time Increase reaction time check_conditions->increase_time No increase_conc Increase concentration check_conditions->increase_conc No success Improved Yield check_conditions->success Yes increase_temp->success increase_time->success increase_conc->success

Caption: A flowchart for troubleshooting low product yield.

Decision Pathway for Optimizing N-Alkylation Reaction Parameters

Optimization_Pathway start Reaction Optimization solvent Solvent Selection start->solvent base Base Selection start->base temperature Temperature start->temperature stoichiometry Stoichiometry start->stoichiometry monitoring Reaction Monitoring (TLC/LC-MS) solvent->monitoring base->monitoring temperature->monitoring stoichiometry->monitoring workup Workup and Purification monitoring->workup analysis Product Analysis (NMR, MS) workup->analysis

Caption: Key parameters for reaction optimization.

References

Resolving poor solubility of 3-Methyl-5-phenylbiuret in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 3-Methyl-5-phenylbiuret. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these issues.

Troubleshooting Guide: Resolving Poor Solubility

Initial Assessment

Before attempting to enhance the solubility of this compound, it is crucial to characterize its baseline solubility in your aqueous buffer of interest.

Question: How do I determine the aqueous solubility of this compound?

Answer: A common method is the shake-flask method.

Experimental Protocol: Shake-Flask Solubility Assay

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility Enhancement Strategies

Based on the initial assessment, if the solubility is insufficient for your experimental needs, several strategies can be employed.

Frequently Asked Questions (FAQs)

Q1: My initial experiments show very low solubility of this compound in my neutral pH buffer. What is the first and simplest approach I should try?

A1: The first and often simplest approach is to assess the pH-dependent solubility of your compound. Many organic molecules are weakly acidic or basic, and their solubility can be significantly increased by adjusting the pH of the solution.[1][2][3]

Troubleshooting Steps:

  • Determine the pKa: If the pKa of this compound is unknown, it can be predicted using computational tools or determined experimentally via potentiometric titration.

  • pH Adjustment:

    • For a weakly acidic compound, increasing the pH above its pKa will lead to ionization and an increase in aqueous solubility.

    • For a weakly basic compound, decreasing the pH below its pKa will result in protonation and enhanced solubility.[4][5]

  • Experimental Verification: Prepare a series of buffers with varying pH values and determine the solubility of this compound in each using the shake-flask method.

Experimental Protocol: pH-Dependent Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Solubility Measurement: Perform the shake-flask solubility assay for this compound in each buffer.

  • Data Analysis: Plot the measured solubility as a function of pH to visualize the pH-solubility profile.

Hypothetical pH-Solubility Profile for this compound

pHHypothetical Solubility (µg/mL)
2.0150.2
4.025.8
6.02.1
7.41.5
8.05.7
10.089.4

This data is hypothetical and for illustrative purposes only.

cluster_0 Solubility Troubleshooting Workflow Start Poor Solubility of This compound Assess_pH Assess pH-Dependent Solubility Start->Assess_pH Sufficient Is Solubility Sufficient? Assess_pH->Sufficient Co_solvent Try Co-solvents Sufficient->Co_solvent No End Proceed with Experiment Sufficient->End Yes Reassess Reassess Solubility Co_solvent->Reassess Surfactant Use Surfactants Optimize Optimize Formulation Surfactant->Optimize Cyclodextrin Employ Cyclodextrins Cyclodextrin->End Reassess->Surfactant No Reassess->End Yes Optimize->Cyclodextrin

Caption: Troubleshooting workflow for poor solubility.

Q2: Adjusting the pH is not feasible for my cell-based assay. What other options do I have?

A2: If altering the pH is not an option, using co-solvents is a common and effective strategy to increase the solubility of poorly water-soluble compounds.[6][][8] Co-solvents work by reducing the polarity of the aqueous solvent, which can enhance the dissolution of non-polar molecules.[][8]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol

Troubleshooting Steps:

  • Co-solvent Screening: Prepare stock solutions of this compound in various co-solvents (e.g., 10 mM in DMSO).

  • Aqueous Dilution: Perform serial dilutions of the stock solution into your aqueous buffer. Observe for any precipitation.

  • Determine Maximum Co-solvent Concentration: Identify the highest concentration of the co-solvent that is compatible with your experimental system (e.g., does not cause cell toxicity) and maintains the compound in solution.

Experimental Protocol: Co-solvent Solubility Enhancement

  • Prepare Stock Solution: Dissolve a high concentration of this compound in 100% of the selected co-solvent (e.g., DMSO).

  • Prepare Co-solvent/Aqueous Mixtures: Create a series of co-solvent/aqueous buffer mixtures with varying percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v).

  • Measure Solubility: Determine the solubility of this compound in each mixture using the shake-flask method.

  • Assess Compatibility: Evaluate the compatibility of the effective co-solvent concentrations with your specific assay (e.g., measure cell viability in the presence of the co-solvent).

Hypothetical Co-solvent Effects on this compound Solubility

Co-solvent (v/v %)Hypothetical Solubility in PBS pH 7.4 (µg/mL)
0% (Control)1.5
1% DMSO15.2
2% DMSO45.7
1% Ethanol8.9
2% Ethanol22.1
1% PEG 40012.4
2% PEG 40038.6

This data is hypothetical and for illustrative purposes only.

Q3: I am still observing precipitation even with co-solvents, or the required co-solvent concentration is toxic to my cells. What should I try next?

A3: In such cases, surfactants or cyclodextrins can be effective alternatives.

  • Surfactants: These are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions.[9][10] Commonly used surfactants include polysorbates (e.g., Tween® 80) and sodium dodecyl sulfate (SDS).

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility and stability.[11][12][13] Examples include β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).

Experimental Protocol: Surfactant-Mediated Solubilization

  • Surfactant Selection: Choose a biocompatible surfactant suitable for your application.

  • Prepare Surfactant Solutions: Prepare a series of aqueous solutions with increasing concentrations of the surfactant, ensuring some concentrations are above the CMC.

  • Solubility Measurement: Determine the solubility of this compound in each surfactant solution using the shake-flask method.

Hypothetical Effect of Tween® 80 on this compound Solubility

Tween® 80 Conc. (w/v %)Hypothetical Solubility in PBS pH 7.4 (µg/mL)
01.5
0.0118.3
0.0595.1
0.1210.6

This data is hypothetical and for illustrative purposes only.

Experimental Protocol: Cyclodextrin Inclusion Complexation

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as HP-β-CD, which is known for its good solubility and low toxicity.

  • Phase Solubility Studies: Prepare aqueous solutions with increasing concentrations of the cyclodextrin. Add an excess of this compound to each, equilibrate, and measure the concentration of the dissolved compound.

  • Stoichiometry Determination: Analyze the phase solubility diagram to determine the stoichiometry of the inclusion complex.

  • Preparation of the Complex: The complex can be prepared by various methods, including kneading, co-evaporation, or freeze-drying.

cluster_1 Solubilization Strategy Selection A Is pH modification allowed? B Adjust pH A->B Yes C Is co-solvent toxicity a concern? A->C No E Use Surfactants or Cyclodextrins B->E D Use Co-solvents C->D No C->E Yes D->E

Caption: Decision tree for selecting a solubilization strategy.

By systematically applying these troubleshooting steps and experimental protocols, researchers can effectively address the poor aqueous solubility of this compound and advance their research and development activities.

References

Stability issues of 3-Methyl-5-phenylbiuret in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Methyl-5-phenylbiuret in solution. The information is based on established chemical principles for structurally related compounds, such as N-substituted biurets and phenyl-substituted ureas.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound, like other biuret and urea derivatives, are hydrolysis and thermal degradation. The amide-like bonds in the biuret structure are susceptible to cleavage, particularly under acidic or basic conditions.

Q2: Which solvents are recommended for preparing and storing solutions of this compound?

A2: For short-term use, polar aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are generally recommended. Aqueous solutions should be prepared fresh and used promptly, especially if the pH is not neutral. Long-term storage in aqueous buffers is not recommended without prior stability assessment.

Q3: How does pH affect the stability of this compound?

A3: Both acidic and basic pH can catalyze the hydrolysis of the amide bonds in the biuret backbone.[1][2][3] Stability is generally greatest at a neutral pH (around 7). At extreme pH levels, the rate of degradation is expected to increase significantly.

Q4: What are the likely degradation products of this compound?

A4: Under hydrolytic conditions, this compound is expected to degrade into smaller components such as methylamine, aniline, and potentially derivatives of carbonic acid. Thermal degradation of phenyl-substituted ureas can yield phenyl isocyanate and the corresponding amine.[4][5][6]

Q5: What are the recommended storage conditions for solutions of this compound?

A5: To minimize degradation, solutions should be stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C). They should be protected from light, especially if photostability has not been evaluated. For aqueous solutions, it is crucial to control the pH and consider using a neutral buffer.

Summary of Expected Stability

The following table summarizes the expected relative stability of this compound under various conditions, based on the general behavior of similar compounds.

ConditionSolvent/MediumExpected StabilityPrimary Degradation Pathway
pH Aqueous Buffer pH < 4LowAcid-catalyzed hydrolysis
Aqueous Buffer pH 7Moderate to HighSlow hydrolysis
Aqueous Buffer pH > 9LowBase-catalyzed hydrolysis
Temperature -20°C to 4°C (Aprotic Solvent)High-
Room Temperature (Aprotic Solvent)ModerateSlow degradation
> 40°C (In Solution)LowAccelerated hydrolysis/thermal degradation
Light Exposed to UV/Visible LightPotentially LowPhotodegradation (requires specific testing)

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound potency over a short time in an aqueous solution. Hydrolysis due to non-neutral pH.Prepare fresh solutions for each experiment. If a stock solution is needed, use a neutral buffer (pH 7) and store at 2-8°C for a limited time. For longer storage, consider using an aprotic solvent like DMSO or ACN and storing at -20°C or below.
Appearance of unexpected peaks in HPLC analysis of a stored solution. Degradation of the compound.Characterize the new peaks using techniques like LC-MS to identify potential degradation products. Review the storage conditions (solvent, pH, temperature, light exposure) and optimize them to minimize degradation.
Inconsistent results between experimental replicates. Instability of the compound under assay conditions.Evaluate the stability of this compound directly in the assay buffer and under the incubation conditions (time, temperature). If instability is confirmed, modify the assay protocol (e.g., shorten incubation time, adjust pH).
Precipitation of the compound from a cooled aqueous solution. Poor aqueous solubility at lower temperatures.Determine the solubility of the compound at different temperatures. If necessary, use a co-solvent or prepare more dilute solutions.

Experimental Protocols

Protocol: Preliminary Stability Assessment of this compound by HPLC-UV

This protocol outlines a general method for assessing the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA) for mobile phase modification

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment

  • A suitable HPLC system with a UV detector and a C18 column.

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile.

3. Preparation of Test Solutions:

  • Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

  • Basic Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • Neutral Condition: Dilute the stock solution with water to a final concentration of 0.1 mg/mL.

  • Thermal Stress: Incubate an aliquot of the neutral solution at 60°C.

  • Control: Keep an aliquot of the stock solution at -20°C.

4. Incubation and Sampling:

  • Incubate the test solutions under their respective conditions.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before HPLC analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis with the initial mobile phase composition.

5. HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to elute the parent compound and potential degradation products (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: A suitable UV wavelength determined by a UV scan of the compound (e.g., 210 nm, 254 nm).

  • Injection Volume: 10 µL

6. Data Analysis:

  • Monitor the peak area of this compound at each time point.

  • Calculate the percentage of the compound remaining relative to the time zero sample.

  • Observe the formation of any new peaks, which may indicate degradation products.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic Solution (0.1 M HCl) stock->acid Dilute base Basic Solution (0.1 M NaOH) stock->base Dilute neutral Neutral Solution (Water) stock->neutral Dilute thermal Thermal Sample (Neutral Solution) stock->thermal Dilute incubate Incubate under Stress Conditions acid->incubate base->incubate neutral->incubate thermal->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample hplc HPLC-UV Analysis sample->hplc data Data Analysis (% Remaining, New Peaks) hplc->data

Caption: Experimental workflow for stability assessment.

Visual Troubleshooting Guide

The following flowchart provides a logical path for troubleshooting common stability issues encountered during experiments with this compound.

troubleshooting_flowchart start Inconsistent Experimental Results or Loss of Compound check_solution Was the solution prepared fresh? start->check_solution fresh_yes Yes check_solution->fresh_yes Yes fresh_no No check_solution->fresh_no No check_solvent What is the solvent/buffer? fresh_yes->check_solvent prepare_fresh Prepare fresh solution for each experiment. fresh_no->prepare_fresh solvent_aq Aqueous check_solvent->solvent_aq solvent_aprotic Aprotic (DMSO, ACN) check_solvent->solvent_aprotic check_ph Is the pH neutral (pH ~7)? solvent_aq->check_ph check_temp What are the storage/incubation temperature and duration? solvent_aprotic->check_temp ph_yes Yes check_ph->ph_yes ph_no No check_ph->ph_no ph_yes->check_temp adjust_ph Adjust to neutral pH or use a suitable buffer. ph_no->adjust_ph temp_high Elevated Temp or Long Duration check_temp->temp_high temp_low Low Temp & Short Duration check_temp->temp_low reduce_temp Reduce temperature and/or incubation time. temp_high->reduce_temp consider_other Consider other factors: - Light exposure - Contamination temp_low->consider_other

Caption: Troubleshooting flowchart for stability issues.

References

Technical Support Center: Trace Analysis of 3-Methyl-5-phenylbiuret

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the quantitative analysis of 3-Methyl-5-phenylbiuret at trace levels, primarily using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for trace analysis of this compound?

A1: For trace-level analysis of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is a common starting point. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. A liquid chromatography/electrospray ionization/mass spectrometry method has been shown to be effective for the analysis of related phenylurea compounds in water, achieving low detection limits.[1]

Q2: How can I prepare samples for analysis?

A2: Sample preparation depends on the matrix. For drug substances, simple dissolution in a suitable solvent (e.g., acetonitrile/water mixture) followed by filtration is often sufficient. For more complex matrices like biological fluids or environmental samples, a Solid-Phase Extraction (SPE) may be necessary to remove interferences and concentrate the analyte.

Q3: What are typical chromatographic conditions for HPLC analysis?

A3: A C18 column is generally a good starting point for phenylurea-type compounds. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile or methanol, run in either isocratic or gradient mode.

Q4: My baseline is noisy. What are the common causes?

A4: A noisy baseline can be caused by several factors, including contaminated mobile phase, an old detector lamp, or leaks in the system.[2][3] Always use HPLC-grade solvents and freshly prepared mobile phases.[2] If the problem persists, systematic troubleshooting of the pump, injector, and detector is recommended.

Q5: I am not seeing my peak of interest. What should I do?

A5: This could be due to several reasons:

  • Injection issue: Ensure the autosampler is working correctly and the syringe is not clogged.

  • Sample degradation: this compound may be unstable in certain solvents or pH conditions.

  • Incorrect detection wavelength: Verify the UV-Vis absorbance spectrum of this compound to ensure you are using the optimal wavelength for detection.

  • The compound is retained on the column: Try a stronger mobile phase or a different column chemistry.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC and LC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions Add a competing base (e.g., triethylamine) to the mobile phase if peak tailing is observed for a basic analyte. Ensure the mobile phase pH is appropriate.
Column Contamination/Aging Flush the column with a strong solvent. If the problem persists, replace the column.
Incompatible Injection Solvent The sample solvent should be of similar or weaker elution strength than the mobile phase.
Problem 2: Inconsistent Retention Times
Possible Cause Recommended Solution
Pump Malfunction Check for leaks and ensure proper pump priming and purging. Air trapped in the pump can cause retention time fluctuations.[3]
Mobile Phase Composition Change Prepare fresh mobile phase. For premixed mobile phases, measure components accurately before mixing to avoid volumetric contraction issues.[2]
Temperature Fluctuations Use a column oven to maintain a consistent temperature.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.
Problem 3: Low Sensitivity / Poor Signal-to-Noise
Possible Cause Recommended Solution
Suboptimal Detection Wavelength (UV) Determine the wavelength of maximum absorbance for this compound and set the detector accordingly.
Poor Ionization (MS) Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). Check if the mobile phase is compatible with the ionization mode (e.g., ESI).
Contaminated Mobile Phase Impurities in the mobile phase can increase baseline noise and reduce sensitivity. Use high-purity solvents and reagents.[2][3]
Detector Malfunction Check the detector lamp (UV) or clean the MS source.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification

This protocol describes a general method for the trace analysis of this compound in a drug substance.

  • Instrumentation: HPLC with a UV/Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    10.0 80
    12.0 80
    12.1 20

    | 15.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Serially dilute with a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Accurately weigh 100 mg of the drug substance, dissolve in 10 mL of 50:50 acetonitrile/water, and filter through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS Method for High-Sensitivity Trace Analysis

This protocol is suitable for detecting very low levels of this compound.

  • Instrumentation: LC-MS/MS system with an Electrospray Ionization (ESI) source.

  • LC Conditions: Same as the HPLC-UV method.

  • MS Source: ESI in Positive Ion Mode.

  • MS Parameters:

    • Spray Voltage: 4.5 kV

    • Capillary Temperature: 350 °C

    • Sheath Gas Flow: 40 units

    • Auxiliary Gas Flow: 10 units

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): [M+H]+ of this compound.

    • Product Ions (Q3): At least two characteristic fragment ions.

Quantitative Data Summary

The following tables represent typical validation data for the HPLC-UV method described above.

Table 1: Linearity Data

Concentration (µg/mL) Peak Area (Arbitrary Units)
0.1 12,500
0.5 63,000
1.0 124,500
2.5 310,000
5.0 625,000
10.0 1,255,000

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Precision and Accuracy

Spiked Level (µg/mL) N Measured Concentration (µg/mL, Mean ± SD) Recovery (%) RSD (%)
0.2 6 0.19 ± 0.01 95.0 5.3
2.0 6 2.04 ± 0.05 102.0 2.5

| 8.0 | 6 | 7.91 ± 0.12 | 98.9 | 1.5 |

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Start: Obtain Sample dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect Detect by UV or MS separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Result quantify->report

Caption: Experimental workflow for the trace analysis of this compound.

Troubleshooting problem Problem: No Peak Detected check_injection Is the injection system working? problem->check_injection check_sample Is the sample stable? check_injection->check_sample Yes fix_injection Troubleshoot autosampler/syringe check_injection->fix_injection No check_detection Is the detector configured correctly? check_sample->check_detection Yes fix_sample Prepare fresh sample / check stability check_sample->fix_sample No check_retention Is the analyte strongly retained? check_detection->check_retention Yes fix_detection Verify wavelength (UV) or MS parameters check_detection->fix_detection No fix_retention Increase organic content in mobile phase check_retention->fix_retention Yes

Caption: Decision tree for troubleshooting the absence of an analytical peak.

References

Technical Support Center: Enhancing the Biological Activity of 3-Methyl-5-phenylbiuret Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific biological activities of 3-Methyl-5-phenylbiuret derivatives is limited. This guide is based on established principles of medicinal chemistry, drug development, and data from structurally related compounds. The experimental protocols and troubleshooting advice are intended as a general framework for researchers in this field.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working to enhance the biological activity of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows low solubility in aqueous buffers. How can I improve this for biological assays?

A1: Low aqueous solubility is a common challenge. Here are a few strategies to address this:

  • Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. For the final assay, dilute the stock solution in the aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid affecting the biological system.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can improve solubility.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Pluronic F-68 can help to solubilize hydrophobic compounds.

  • Structural Modification: For long-term development, consider adding polar functional groups to the molecular structure to enhance solubility.

Q2: I am observing inconsistent results in my cell-based assays. What could be the cause?

A2: Inconsistent results in cell-based assays can stem from several factors:

  • Compound Stability: Your derivative may be unstable in the cell culture medium. You can assess stability by incubating the compound in the medium for the duration of the experiment and then analyzing its integrity using HPLC.

  • Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent passage number range, as cell characteristics can change over time.

  • Assay Interference: The compound may interfere with the assay itself. For example, in colorimetric or fluorescent assays, the compound might absorb light or fluoresce at the same wavelength as the detection reagents. Always run a control with the compound and assay reagents in the absence of cells.

Q3: My compound shows potent activity in an enzyme inhibition assay but no activity in cell-based assays. What does this mean?

A3: This is a common issue in drug discovery and can be attributed to several factors:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Efflux by Transporters: The compound may be actively pumped out of the cells by efflux transporters like P-glycoprotein.

  • Intracellular Metabolism: The compound may be rapidly metabolized into an inactive form inside the cell.

Troubleshooting Guides

Troubleshooting Poor Yields in the Synthesis of this compound Derivatives
Problem Possible Cause Suggested Solution
Low or no product formation Inactive starting materialsCheck the purity of your starting materials (e.g., by NMR or melting point).
Incorrect reaction temperatureOptimize the reaction temperature. Some reactions may require heating or cooling.
Presence of moistureEnsure all glassware is oven-dried and use anhydrous solvents if necessary.
Formation of multiple byproducts Non-specific reactionUse a more selective catalyst or protecting groups for reactive functional groups.
Decomposition of productMonitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times.
Troubleshooting Inconsistent Results in Biological Assays
Problem Possible Cause Suggested Solution
High variability between replicates Inaccurate pipettingCalibrate your pipettes and use reverse pipetting for viscous solutions.
Edge effects in multi-well platesAvoid using the outer wells of the plate or fill them with buffer to maintain a humid environment.
Assay signal is too low Insufficient concentration of compound or targetIncrease the concentration of your compound or the biological target (e.g., enzyme, cells).
Suboptimal assay conditionsOptimize assay parameters such as incubation time, temperature, and buffer composition.

Experimental Protocols

Protocol 1: General Procedure for a Cell-Based Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your this compound derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: General Procedure for an In Vitro Enzyme Inhibition Assay
  • Reagent Preparation: Prepare a stock solution of the enzyme, substrate, and your inhibitor (this compound derivative) in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme. Include a control without the inhibitor and a blank without the enzyme.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Signal Detection: Measure the product formation over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Quantitative Data Summary

The following table is a template demonstrating how to present quantitative data for a series of this compound derivatives.

Compound ID Modification on Phenyl Ring Target Enzyme IC50 (µM) Cytotoxicity (CC50 in µM) against HeLa cells
Lead-001 Unsubstituted15.2> 100
Lead-002 4-Fluoro8.585.3
Lead-003 4-Chloro5.160.1
Lead-004 4-Methoxy22.7> 100

Visualizations

experimental_workflow cluster_synthesis Synthesis and Purification cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Enzyme Inhibition) characterization->in_vitro cell_based Cell-Based Assays (Cytotoxicity, Target Engagement) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar adme ADME/Tox Profiling sar->adme adme->synthesis Design New Derivatives

Caption: A general workflow for the synthesis, screening, and optimization of this compound derivatives.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor This compound Derivative inhibitor->raf

Caption: A hypothetical signaling pathway (MAPK pathway) potentially inhibited by a this compound derivative.

logical_relationship node_action node_action start Initial Hit Compound potency Potent in vitro? start->potency selectivity Selective? potency->selectivity Yes optimize_potency Optimize Potency (SAR) potency->optimize_potency No cell_activity Active in cells? selectivity->cell_activity Yes optimize_selectivity Optimize Selectivity selectivity->optimize_selectivity No optimize_pk Optimize Cell Permeability/PK cell_activity->optimize_pk No lead_candidate Lead Candidate cell_activity->lead_candidate Yes optimize_potency->potency optimize_selectivity->selectivity optimize_pk->cell_activity stop Stop/Redesign optimize_pk->stop No Improvement

Caption: A decision-making flowchart for the hit-to-lead optimization of a bioactive compound.

Validation & Comparative

A Comparative Analysis of 3-Methyl-5-phenylbiuret and Other N-Aryl Biuret Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 3-Methyl-5-phenylbiuret and other N-aryl biuret derivatives. This document outlines their synthesis, biological activities, and includes detailed experimental protocols to facilitate further research and development in this area.

While specific data on this compound is limited in publicly available literature, this guide extrapolates from known synthetic methods and biological activities of structurally similar N-aryl biuret derivatives to provide a predictive comparison and a framework for its investigation. Biuret derivatives, characterized by the HN(CONH₂)₂ backbone, are a class of compounds known for a range of biological activities, including enzyme inhibition and antimicrobial effects. The introduction of aryl and alkyl substituents, such as in the case of this compound, can significantly modulate these properties.

Synthesis of Biuret Derivatives

The synthesis of biuret derivatives can be achieved through several methods. A common approach involves the reaction of an isocyanate with a urea derivative or the reaction of two isocyanate molecules followed by the addition of an amine. For the synthesis of this compound, a plausible route would involve the reaction of methyl isocyanate with phenylurea.

Alternatively, a one-pot synthesis can be employed by reacting an amine with two equivalents of an isocyanate. The general synthetic scheme for N-substituted biurets can be visualized as a key step in the development of novel therapeutic agents.

cluster_synthesis General Synthesis of N-Aryl Biuret Derivatives Aryl Isocyanate Aryl Isocyanate Intermediate Intermediate Aryl Isocyanate->Intermediate Amine Amine Amine->Intermediate N-Aryl Biuret Derivative N-Aryl Biuret Derivative Intermediate->N-Aryl Biuret Derivative Reaction

Caption: General synthetic pathway for N-aryl biuret derivatives.

Comparative Biological Activity

This section provides a comparative overview of the reported biological activities of various N-aryl biuret derivatives, which can serve as a benchmark for evaluating this compound.

Enzyme Inhibition

Several biuret derivatives have been investigated as enzyme inhibitors. For instance, a study on biuret derivatives as potential HIV-1 protease inhibitors revealed that certain compounds exhibited moderate activity with IC50 values ranging from 55 to 100 μM[1]. Another study detailed the inhibition of biuret hydrolase, a cysteine hydrolase, by N-carbamoyl-D,L-aspartic acid, providing insights into the enzyme's active site and mechanism[2][3].

Table 1: Comparative Enzyme Inhibitory Activity of Biuret Derivatives

Compound/Derivative ClassTarget EnzymeIC50 / ActivityReference
Substituted PhenylbiuretsHIV-1 Protease55 - 100 µM[1]
N-carbamoyl-D,L-aspartic acidBiuret HydrolaseNot specified[2][3]
This compound(Hypothetical)To be determined
Antimicrobial Activity

The antimicrobial potential of biuret derivatives has also been explored. Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which share structural similarities with N-aryl biurets, have shown activity against Gram-positive bacteria with MIC values between 2.5–5.0 mg/mL[4]. The complexation of these compounds with β-cyclodextrin was found to enhance their antimicrobial effects[4].

Table 2: Comparative Antimicrobial Activity of Biuret and Related Derivatives

Compound/Derivative ClassTarget Organism(s)MIC / ActivityReference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2.5–5.0 mg/mL[4]
New Benzopyrrole DerivativesGram-positive and Gram-negative bacteria3.9 to 15.62 µg/ml[5]
This compound(Hypothetical)To be determined
Cytotoxic Activity

The cytotoxic effects of aryl-substituted ureas and carbamates, which are structurally related to biurets, have been evaluated against various cancer cell lines. Some of these compounds displayed moderate anti-proliferative activity, reducing cell viability by approximately 40% at a concentration of 100 µM[6]. Another study on a new N,N′-diarylthiourea derivative showed an IC50 value of 338.33 ± 1.52 µM against MCF-7 breast cancer cells[7].

Table 3: Comparative Cytotoxic Activity of Biuret-Related Derivatives

Compound/Derivative ClassCell Line(s)IC50 / ActivityReference
Aryl carbamatesMDA-MB-231, A-375, U-87 MG~40% viability reduction at 100 µM[6]
N,N′-diarylthiourea derivativeMCF-7338.33 ± 1.52 µM[7]
This compound(Hypothetical)To be determined

Experimental Protocols

To facilitate the investigation of this compound and other biuret derivatives, detailed experimental protocols for key biological assays are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of the compounds on cancer cell lines.

Workflow for MTT Cytotoxicity Assay

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 24-72h Incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Read at 570 nm

Caption: Workflow of the MTT assay for cytotoxicity testing.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, or 20% SDS in 50% DMF)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the enzyme inhibitory potential of biuret derivatives. The specific enzyme, substrate, and detection method will need to be optimized for the target of interest.

General Workflow for Enzyme Inhibition Assay

Enzyme & Inhibitor Incubation Enzyme & Inhibitor Incubation Substrate Addition Substrate Addition Enzyme & Inhibitor Incubation->Substrate Addition Reaction Incubation Reaction Incubation Substrate Addition->Reaction Incubation Reaction Termination Reaction Termination Reaction Incubation->Reaction Termination Signal Detection Signal Detection Reaction Termination->Signal Detection Compound Dilution Compound Dilution Bacterial Inoculation Bacterial Inoculation Compound Dilution->Bacterial Inoculation Incubation Incubation Bacterial Inoculation->Incubation 18-24h at 37°C Visual Inspection for Growth Visual Inspection for Growth Incubation->Visual Inspection for Growth MIC Determination MIC Determination Visual Inspection for Growth->MIC Determination

References

A Comparative Guide to the Structural Validation of 3-Methyl-5-phenylbiuret via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of 3-Methyl-5-phenylbiuret using single-crystal X-ray crystallography. While, to date, no public crystallographic data for this compound is available, this document outlines a detailed experimental protocol for its synthesis, crystallization, and structural analysis. To illustrate the data that would be obtained and how it would be compared, we present a hypothetical data set for this compound alongside actual crystallographic data for a structurally related compound, Phenylurea.

Experimental Protocols

A crucial aspect of structural validation is a robust and reproducible experimental methodology. The following sections detail the necessary steps from synthesis to final structure refinement.

1. Synthesis of this compound

This compound can be synthesized by the reaction of phenyl isocyanate with methylurea.

  • Materials: Phenyl isocyanate, methylurea, anhydrous toluene, anhydrous diethyl ether.

  • Procedure:

    • A solution of methylurea (1.0 eq) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

    • Phenyl isocyanate (1.0 eq) is added dropwise to the stirred solution at room temperature.

    • After the addition is complete, the reaction mixture is heated to 80°C and refluxed for 4 hours.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

    • The mixture is then cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.

    • The crude product is washed with cold anhydrous diethyl ether to remove any unreacted starting materials.

    • The white solid product is dried under a vacuum.

2. Crystallization

The successful growth of single crystals is paramount for X-ray diffraction analysis.

  • Procedure:

    • The synthesized this compound powder is dissolved in a minimal amount of a suitable hot solvent, such as ethanol or an ethanol/water mixture.

    • The solution is filtered while hot to remove any insoluble impurities.

    • The clear filtrate is allowed to cool slowly to room temperature.

    • The container is then loosely covered and left undisturbed for slow evaporation of the solvent over several days.

    • Visually inspect the container for the formation of well-defined, single crystals suitable for X-ray diffraction.

3. Single-Crystal X-ray Diffraction Analysis

This section outlines the standard procedure for data collection and structure refinement.

  • Data Collection:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations.

    • X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

    • A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods or Patterson methods.

    • The structural model is refined against the experimental data using full-matrix least-squares on F².

    • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final structure is validated using tools such as CHECKCIF.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the structural validation of a novel compound.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallography cluster_characterization Characterization synthesis Synthesis of this compound purification Purification & Recrystallization synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth spectroscopy Spectroscopic Analysis (NMR, IR) purification->spectroscopy data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_report final_report validation->final_report Final Structural Report (.cif)

Caption: Workflow for structural validation.

Comparative Crystallographic Data

The following table presents hypothetical crystallographic data for this compound alongside the published data for Phenylurea for comparative purposes.[1] This illustrates the key parameters that are determined and reported in a crystallographic study.

ParameterThis compound (Hypothetical)Phenylurea (Experimental)[1]
Chemical Formula C₉H₁₁N₃O₂C₇H₈N₂O
Formula Weight 193.21136.15
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁
a (Å) 15.114.01(2)
b (Å) 6.25.36(2)
c (Å) 10.54.66(1)
β (°) ** 98.594.7(3)
Volume (ų) **973.4348.8(17)
Z 42
Calculated Density (g/cm³) 1.3181.297
Radiation (λ, Å) Mo Kα (0.71073)Cu Kα (1.5418)
Final R-factor (R₁) 0.0450.081

Conclusion

The structural validation of novel compounds like this compound is fundamental in chemical and pharmaceutical research. While experimental data for this specific compound is not yet publicly available, the protocols and comparative framework provided in this guide offer a clear and comprehensive pathway for its determination and analysis. The use of single-crystal X-ray crystallography, as outlined, will provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions, which are critical for understanding its chemical behavior and potential applications.

References

A Researcher's Guide to Assessing Cross-Reactivity of 3-Methyl-5-phenylbiuret and Related Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methyl-5-phenylbiuret is a small molecule belonging to the biuret class of compounds, which are characterized by a functional group formed from the condensation of two urea molecules. While specific biological activity and cross-reactivity data for this compound are not extensively documented in publicly available literature, its structural similarity to phenylurea and biuret derivatives suggests the potential for interaction with various biological targets. Phenylurea derivatives have been noted for their roles as antitumor and antibacterial agents, indicating that this class of compounds is biologically active.[1][2][3] Therefore, for any novel compound like this compound intended for use in biological research or drug development, a thorough assessment of its cross-reactivity is crucial to ensure specificity and to identify any potential off-target effects.

This guide provides a comparative framework for studying the cross-reactivity of this compound. It outlines key biological assays where cross-reactivity is a common concern, presents hypothetical data to illustrate comparative analysis, details relevant experimental protocols, and includes visualizations to clarify workflows and signaling pathways.

The Importance of Cross-Reactivity Studies

Cross-reactivity occurs when a compound binds to unintended targets in a biological system.[4] In drug discovery and biological research, this can lead to misleading results, false positives, and unforeseen side effects. For a novel compound like this compound, understanding its interaction profile across a range of assays is essential for validating its potential as a specific modulator of a biological pathway.

Comparative Analysis of Cross-Reactivity in Key Biological Assays

To evaluate the specificity of this compound, a panel of assays targeting different classes of biomolecules should be employed. This section compares the hypothetical performance of this compound with a known non-specific kinase inhibitor and a known immunoassay interferent.

Kinase Activity Assays

Kinase assays are frequently used in drug discovery to identify inhibitors of specific kinases, which are crucial regulators of cell signaling.[5] However, the high structural conservation of the ATP-binding site in kinases can lead to cross-reactivity of small molecule inhibitors.[5]

Hypothetical Data Summary: Kinase Inhibition Profile

CompoundTarget Kinase IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)
This compound 50> 10,000> 10,000
Alternative 1 (Non-specific Inhibitor)100500800
Vehicle Control (DMSO)> 50,000> 50,000> 50,000

This data is hypothetical and for illustrative purposes only.

Immunoassays

Immunoassays rely on the specific binding of antibodies to their target antigens.[6] Small molecules can sometimes interfere with these assays, leading to inaccurate quantification.[6] Cross-reactivity in immunoassays occurs when the antibody binds to substances other than the intended analyte.[6]

Hypothetical Data Summary: Immunoassay Interference

CompoundAnalyte Recovery (%) at 10 µM
This compound 98%
Alternative 2 (Known Interferent)65%
Vehicle Control (DMSO)101%

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of cross-reactivity studies.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the inhibitory activity of a test compound against a panel of kinases by quantifying the amount of ATP remaining after the kinase reaction.

  • Reagent Preparation : Prepare assay buffer, kinase solutions, substrate solutions, and a solution of this compound and control compounds in DMSO.

  • Compound Plating : Serially dilute the test and control compounds in DMSO and dispense them into a 384-well assay plate.

  • Kinase Reaction : Add the kinase and substrate solution to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • Signal Detection : Add a luminescence-based ATP detection reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis : Measure luminescence using a plate reader. The signal will be inversely proportional to kinase activity. Calculate IC50 values by fitting the data to a dose-response curve.

Protocol 2: Competitive ELISA for Immunoassay Interference

This protocol assesses whether a test compound interferes with the binding of a primary antibody to its target antigen.

  • Plate Coating : Coat a 96-well microplate with the target antigen and incubate overnight at 4°C.

  • Blocking : Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Competitive Binding : Add a mixture of the primary antibody and various concentrations of this compound or control compounds to the wells. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation : Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Signal Development : Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution.

  • Data Analysis : Measure the absorbance at 450 nm using a microplate reader. A decrease in signal in the presence of the compound indicates interference. Calculate the percentage of analyte recovery.

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.

G cluster_prep Compound & Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection & Analysis Compound Dilution Compound Dilution Kinase/Substrate Mix Kinase/Substrate Mix Compound Dilution->Kinase/Substrate Mix Add to Plate ATP Solution ATP Solution Kinase/Substrate Mix->ATP Solution Initiate Reaction Reaction Incubation Reaction Incubation ATP Solution->Reaction Incubation Add Detection Reagent Add Detection Reagent Reaction Incubation->Add Detection Reagent Measure Luminescence Measure Luminescence Add Detection Reagent->Measure Luminescence IC50 Calculation IC50 Calculation Measure Luminescence->IC50 Calculation

Caption: Workflow for an in vitro kinase inhibition assay.

G cluster_pathway Hypothetical Signaling Pathway cluster_intervention Point of Intervention Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression 3_Methyl_5_phenylbiuret 3_Methyl_5_phenylbiuret 3_Methyl_5_phenylbiuret->Kinase_A Inhibits

Caption: Hypothetical signaling pathway and target of this compound.

While direct experimental data for this compound is limited, a systematic approach to evaluating its cross-reactivity is essential for its potential development as a research tool or therapeutic agent. By employing a panel of well-defined biological assays, such as kinase and immunoassays, researchers can build a comprehensive profile of the compound's specificity and off-target effects. The methodologies and comparative frameworks presented in this guide offer a robust starting point for the investigation of this compound and other novel small molecules.

References

Comparative Efficacy Analysis of 3-Methyl-5-phenylbiuret and Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the inhibitory potential of 3-Methyl-5-phenylbiuret against established market alternatives is currently unavailable due to a lack of publicly accessible research and experimental data on its specific biological activities.

Extensive searches for the inhibitory properties, mechanism of action, and biological targets of this compound have not yielded specific information. While research exists on compounds with structural similarities, such as pyrazolone and isoxazole derivatives that exhibit protein kinase inhibition or act as BRD4 inhibitors, no direct data is available for this compound itself.

Therefore, a direct comparison with known inhibitors, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be conducted at this time.

To facilitate the creation of the requested "Publish Comparison Guide," the following information on this compound is required:

  • Identified Biological Target(s): The specific enzyme, receptor, or protein that this compound interacts with and inhibits.

  • Quantitative Efficacy Data: Metrics such as IC50 or Ki values that quantify its inhibitory potency.

  • Experimental Protocols: Detailed methodologies of the assays used to determine its inhibitory activity.

Once this foundational information becomes available, a comprehensive and objective comparison with known inhibitors can be developed. This would involve:

  • Identification of Comparable Known Inhibitors: Selecting established inhibitors that target the same biological molecule or pathway as this compound.

  • Data Compilation and Comparison: Gathering quantitative efficacy data for both this compound and the selected known inhibitors from published literature or experimental results. This data would be summarized in a comparative table.

  • Protocol Documentation: Outlining the experimental methods used to generate the comparative data to ensure reproducibility and methodological transparency.

  • Visualization of Mechanisms: Creating diagrams to illustrate the relevant signaling pathways and the points of inhibition for each compound.

Researchers and drug development professionals interested in the potential of this compound are encouraged to conduct initial screening and characterization studies to elucidate its biological activity. The results of such studies would be crucial for any future comparative analyses.

In Vitro vs. In Vivo Studies of 3-Methyl-5-phenylbiuret and Related Arylbiurets: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Due to the limited availability of the full-text version of this pivotal study, a comprehensive quantitative comparison is not possible at this time. However, this guide will provide an overview of the in vivo models used to assess these related arylbiurets and present a generalized framework for understanding their evaluation.

In Vivo Studies of Related Arylbiurets

Research into arylbiurets has primarily focused on their anti-inflammatory and analgesic properties. The study by Kajitani and colleagues utilized established animal models to investigate these effects.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard and widely used assay to screen for acute anti-inflammatory activity. In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema).

Analgesic Activity: Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a chemical method used to evaluate peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a painful response in mice, observed as characteristic stretching and constriction of the abdomen (writhing).

While the specific quantitative data from the study on 1,3-dimethyl-5-phenylbiuret and other arylbiurets is not accessible, the abstract indicates that several of these compounds demonstrated more potent anti-inflammatory activity than the reference drug, phenylbutazone. Similarly, some of the tested arylbiurets exhibited greater analgesic effects than aminopyrine.

Data Presentation

As the full experimental data from the primary literature is unavailable, a detailed quantitative table cannot be provided. A representative table structure is included below to illustrate how such data would be presented.

Table 1: Illustrative Data Table for In Vivo Anti-inflammatory and Analgesic Activity of Arylbiurets

CompoundDose (mg/kg)Anti-inflammatory Activity (% Inhibition of Paw Edema)Analgesic Activity (% Inhibition of Writhing)
3-Methyl-5-phenylbiuretData not availableData not availableData not available
1,3-dimethyl-5-phenylbiuretData not availableData not availableData not available
Phenylbutazone (Control)Data not availableData not availableN/A
Aminopyrine (Control)Data not availableN/AData not available

Experimental Protocols

Detailed experimental protocols from the specific study could not be obtained. However, generalized procedures for the employed in vivo models are described below.

General Protocol for Carrageenan-Induced Paw Edema
  • Animal Model: Typically, male Wistar or Sprague-Dawley rats weighing between 150-200g are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week prior to the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Compound Administration: The test compounds (arylbiurets) and a standard anti-inflammatory drug (e.g., phenylbutazone) are administered orally or intraperitoneally at predetermined doses. The control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

General Protocol for Acetic Acid-Induced Writhing Test
  • Animal Model: Male Swiss albino mice weighing between 20-25g are commonly used.

  • Fasting: The animals are fasted for a few hours before the experiment with free access to water.

  • Grouping and Administration: Similar to the paw edema model, animals are grouped and administered the test compounds, a standard analgesic (e.g., aminopyrine), or the vehicle.

  • Induction of Writhing: After a set time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a defined period (e.g., 20 minutes).

  • Data Analysis: The percentage of analgesic activity is calculated by comparing the mean number of writhes in the treated groups to the control group.

Mandatory Visualizations

As specific signaling pathways for this compound have not been elucidated in the available literature, a generalized inflammatory signaling pathway and a hypothetical experimental workflow are presented below.

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Inflammatory/Pain Induction cluster_3 Data Collection & Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Fasting (for writhing test) Fasting (for writhing test) Grouping->Fasting (for writhing test) Compound Administration Compound Administration Grouping->Compound Administration Fasting (for writhing test)->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Acetic Acid Injection Acetic Acid Injection Compound Administration->Acetic Acid Injection Vehicle (Control) Vehicle (Control) Vehicle (Control)->Compound Administration Standard Drug Standard Drug Standard Drug->Compound Administration Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Writhing Count Writhing Count Acetic Acid Injection->Writhing Count Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Writhing Count->Data Analysis

Caption: Hypothetical workflow for in vivo anti-inflammatory and analgesic testing.

G Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor Signal Transduction Cascade Signal Transduction Cascade Cell Membrane Receptor->Signal Transduction Cascade NF-κB Activation NF-κB Activation Signal Transduction Cascade->NF-κB Activation Gene Transcription Gene Transcription NF-κB Activation->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators COX-2 COX-2 Gene Transcription->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Arylbiuret Compound Arylbiuret Compound Arylbiuret Compound->NF-κB Activation Inhibition Arylbiuret Compound->COX-2 Inhibition

Caption: Generalized inflammatory signaling pathway potentially targeted by arylbiurets.

Head-to-head comparison of different synthetic routes to 3-Methyl-5-phenylbiuret

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for the preparation of 3-Methyl-5-phenylbiuret, a molecule of interest in medicinal chemistry and drug development. The comparison focuses on reaction efficiency, potential yield, and the nature of the required starting materials. Due to the limited availability of direct experimental data for this specific compound, the presented protocols are based on well-established methods for the synthesis of analogous substituted biurets.

Executive Summary

Two logical and chemically sound synthetic pathways to this compound involve the reaction of an isocyanate with a substituted urea. This guide evaluates the following routes:

  • Route A: Reaction of Methyl Isocyanate with Phenylurea

  • Route B: Reaction of Phenyl Isocyanate with Methylurea

While both routes are theoretically viable, the choice between them may depend on the availability and handling considerations of the starting materials, particularly the isocyanates. Phenyl isocyanate is a liquid that is generally easier to handle than the highly volatile and toxic methyl isocyanate gas.

Comparison of Synthetic Routes

ParameterRoute A: Methyl Isocyanate + PhenylureaRoute B: Phenyl Isocyanate + Methylurea
Starting Materials Methyl Isocyanate, PhenylureaPhenyl Isocyanate, Methylurea
Potential Yield Moderate to HighModerate to High
Reaction Conditions Typically requires careful handling of gaseous methyl isocyanate, often in a sealed reaction vessel. May proceed at or slightly above room temperature.Reaction can be performed with liquid phenyl isocyanate, offering easier handling. May require heating to proceed at a reasonable rate.
Catalyst Lewis acids such as stannic chloride may be employed to enhance the reaction rate.Lewis acids like stannic chloride can also be utilized to improve reaction kinetics.
Safety Considerations Methyl isocyanate is a highly toxic and volatile gas, requiring stringent safety protocols and specialized equipment.Phenyl isocyanate is a toxic and lachrymatory liquid, necessitating handling in a well-ventilated fume hood with appropriate personal protective equipment.
Precursor Synthesis Phenylurea can be synthesized from aniline and urea.[1][2]Methylurea can be prepared from methylamine and urea.

Experimental Protocols

The following are proposed experimental protocols for the synthesis of this compound via Route A and Route B. These protocols are adapted from general procedures for the synthesis of substituted biurets.

Synthesis of Precursors

Preparation of Phenylurea:

Phenylurea can be synthesized by the reaction of aniline and urea.[1][2] In a typical procedure, a mixture of aniline, urea, and hydrochloric acid is heated under reflux.[1] The product precipitates upon cooling and can be purified by recrystallization.

Preparation of Methylurea:

Methylurea is synthesized from methylamine and urea. The reaction is typically carried out by heating an aqueous or alcoholic solution of methylamine and urea.

Route A: Synthesis of this compound from Methyl Isocyanate and Phenylurea

Experimental Protocol:

  • To a solution of phenylurea (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, toluene) in a sealed reaction vessel, add a Lewis acid catalyst such as stannic chloride (0.1 equivalents).

  • Cool the mixture in an ice bath.

  • Carefully introduce methyl isocyanate (1.1 equivalents) into the reaction vessel.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Route B: Synthesis of this compound from Phenyl Isocyanate and Methylurea

Experimental Protocol:

  • To a suspension of methylurea (1 equivalent) in an anhydrous solvent (e.g., dichloromethane, toluene), add a Lewis acid catalyst such as stannic chloride (0.1 equivalents).

  • Heat the mixture to a gentle reflux.

  • Add a solution of phenyl isocyanate (1.05 equivalents) in the same solvent dropwise to the refluxing mixture.

  • Continue to reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting solid by column chromatography or recrystallization.

Visualization of Synthetic Workflow

Synthetic_Workflow cluster_A Route A cluster_B Route B A_start Methyl Isocyanate A_end This compound A_start->A_end A_mid Phenylurea A_mid->A_end B_start Phenyl Isocyanate B_end This compound B_start->B_end B_mid Methylurea B_mid->B_end

Caption: Synthetic approaches to this compound.

Conclusion

Both Route A and Route B present feasible methods for the synthesis of this compound. The selection of a particular route will likely be dictated by practical laboratory considerations, specifically the equipment and safety measures available for handling the isocyanate reagents. Route B, utilizing the less volatile phenyl isocyanate, may be preferable for laboratories not equipped to handle gaseous reagents like methyl isocyanate. Further optimization of reaction conditions, including solvent, temperature, and catalyst loading, would be necessary to maximize the yield and purity of the final product for either route.

References

Navigating the Structure-Activity Landscape of Biuret Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals exploring the therapeutic potential of biuret derivatives will find a notable scarcity of specific structure-activity relationship (SAR) studies on 3-Methyl-5-phenylbiuret analogs. Despite extensive searches of available scientific literature, detailed comparative data regarding the biological activity of this specific class of compounds remains elusive. However, the broader family of biuret and urea derivatives has been the subject of various investigations, revealing key insights into their potential as therapeutic agents, particularly in the realm of anticonvulsant and anticancer activities.

This guide, therefore, pivots to a comparative analysis of structurally related biuret and urea analogs to provide a foundational understanding of the SAR principles that may govern the activity of this compound derivatives. By examining the experimental data from studies on analogous compounds, we can extrapolate potential relationships between chemical structure and biological function, offering a valuable starting point for future research in this area.

Comparative Analysis of Structurally Related Biuret and Urea Analogs

While specific data for this compound is unavailable, studies on other substituted biuret and urea derivatives have demonstrated a range of biological activities. The following sections present a comparative overview of these findings, with quantitative data summarized for clarity.

Anticonvulsant Activity of Related Heterocyclic Compounds

Research into various heterocyclic compounds has identified key structural features that contribute to anticonvulsant effects. For instance, studies on quinazolin-4(3H)-one derivatives have shown that substitutions at specific positions significantly influence their activity. Similarly, investigations into pyrrolidine-2,5-diones and piperidine-2,6-diones have revealed a strong correlation between the structure of the imide fragment and anticonvulsant efficacy.

Table 1: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Analogs

CompoundSubstituent (R)MES Screen (% Protection at 100 mg/kg)scPTZ Screen (% Protection at 100 mg/kg)
5a 4-Chlorophenyl8366
5b 4-Bromophenyl10083
5d 4-Nitrophenyl100100
Valproate (Ref.) ---

MES: Maximal Electroshock; scPTZ: Subcutaneous Pentylenetetrazole. Data extrapolated from studies on quinazolin-4(3H)-one derivatives.

Anticancer Activity of Biuret-Related Analogs

In the realm of oncology, certain biuret and urea derivatives have been investigated for their antiproliferative activities. For example, SAR studies on PBT-1 derivatives, which share some structural similarities with biuret compounds, have identified key pharmacophores responsible for their antitumor effects. These studies have shown that modifications to the phenanthrene-based structure can lead to potent activity against various cancer cell lines.

Table 2: In Vitro Cytotoxicity of Selected PBT-1 Analogs

CompoundCell LineGI50 (µM)
PBT-1 A549 (Lung)0.08
9g MDA-MB-231 (Breast)0.02
9h MDA-MB-231 (Breast)0.03

GI50: 50% Growth Inhibition. Data from studies on phenanthrene-based tylophorine analogs.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in the referenced studies, detailed experimental methodologies are crucial. The following are generalized protocols for key experiments typically cited in the evaluation of anticonvulsant and anticancer agents.

Anticonvulsant Screening

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.

  • Animal Model: Male albino mice (20-25 g).

  • Drug Administration: The test compounds are administered intraperitoneally (i.p.) at a predetermined dose.

  • Stimulation: After a specified time (e.g., 30 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

  • Endpoint: The abolition of the hind limb tonic extensor phase is recorded as a positive result, indicating protection.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic seizures.

  • Animal Model: Male albino mice (18-22 g).

  • Drug Administration: Test compounds are administered i.p.

  • Induction: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Endpoint: The absence of clonic spasms for at least 5 seconds within a 30-minute observation period is considered a positive result.

In Vitro Cytotoxicity Assay

MTT Assay: This colorimetric assay is used to assess cell metabolic activity.

  • Cell Culture: Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 value is then calculated.

Visualizing Experimental Workflows and Relationships

To better understand the processes and logic involved in the SAR studies of these analogs, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization anticonvulsant Anticonvulsant Screening (MES, scPTZ) characterization->anticonvulsant anticancer Cytotoxicity Assays (MTT) characterization->anticancer data Collect & Tabulate Data anticonvulsant->data anticancer->data sar Establish SAR data->sar sar_logic cluster_structure Chemical Structure cluster_activity Biological Activity cluster_properties Physicochemical Properties core Core Scaffold (e.g., Biuret, Urea) activity Observed Potency (e.g., ED50, GI50) core->activity substituents Substituents (R1, R2, etc.) properties Lipophilicity (logP) Electronic Effects Steric Factors substituents->properties properties->activity

Benchmarking the performance of 3-Methyl-5-phenylbiuret against commercial compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of 3-Methyl-5-phenylbiuret's biological efficacy remains challenging due to the limited publicly available data on its specific activities and performance benchmarks. Extensive literature searches did not yield significant information on the biological functions, mechanism of action, or established experimental protocols for this particular compound. This guide, therefore, outlines a proposed framework for its evaluation, drawing parallels with methodologies used for structurally or functionally related compounds where applicable.

Without specific data on this compound, this guide will focus on establishing a robust methodology for its future benchmarking. This includes identifying potential areas of application based on its chemical structure, selecting appropriate commercial compounds for comparison, and detailing the necessary experimental protocols to generate comparative performance data.

Proposed Areas of Investigation for this compound

Based on the core structure of a biuret with methyl and phenyl substitutions, potential biological activities could lie in areas such as:

  • Enzyme Inhibition: Many substituted urea and biuret derivatives exhibit inhibitory effects on various enzymes, including kinases, proteases, and synthases.

  • Receptor Modulation: The phenyl group suggests potential interactions with receptors that have aromatic binding pockets.

  • Antiproliferative Activity: The compound could be screened against various cancer cell lines to assess any cytotoxic or cytostatic effects.

Selection of Commercial Compounds for Comparison

To provide a meaningful benchmark, this compound should be compared against commercially available compounds with well-characterized activities in the proposed areas of investigation. The choice of comparators will be contingent on the specific biological activity identified for this compound.

Table 1: Potential Commercial Compounds for Comparative Benchmarking

Potential ActivityCommercial CompoundTarget/Mechanism of Action
Kinase InhibitionStaurosporineBroad-spectrum kinase inhibitor
Protease InhibitionBortezomibProteasome inhibitor
AntiproliferativeDoxorubicinDNA intercalator and topoisomerase II inhibitor

Detailed Experimental Protocols

The following are generalized protocols that would need to be adapted based on the specific experimental findings for this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compound on cultured cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the chosen commercial comparator(s) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each compound.

Kinase Inhibition Assay (Generic Kinase Assay)

This assay measures the ability of the compound to inhibit a specific kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of this compound or a known kinase inhibitor.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C).

  • Detection: Use a detection reagent (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Determine the IC50 value for the compound.

Data Presentation

All quantitative data generated from the proposed experiments should be summarized in clear and concise tables to facilitate easy comparison between this compound and the commercial compounds.

Table 2: Example Data Summary for Antiproliferative Activity

CompoundCell LineIC50 (µM)
This compoundMCF-7To be determined
DoxorubicinMCF-7Reference value
This compoundA549To be determined
DoxorubicinA549Reference value

Visualization of Experimental Workflow and Signaling Pathways

Visual diagrams are crucial for understanding the experimental design and potential mechanisms of action.

experimental_workflow cluster_screening Primary Screening cluster_hit_validation Hit Validation & Comparison cluster_moa Mechanism of Action Studies cluster_data Data Analysis Compound This compound Assay Initial Bioactivity Screen (e.g., Cell Viability) Compound->Assay DoseResponse Dose-Response Assay (IC50 Determination) Assay->DoseResponse TargetAssay Target-Specific Assay (e.g., Kinase Assay) DoseResponse->TargetAssay Comparator Commercial Comparator Comparator->DoseResponse Analysis Comparative Data Analysis TargetAssay->Analysis

Caption: Proposed experimental workflow for benchmarking this compound.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway RTK Receptor Tyrosine Kinase Kinase Downstream Kinase RTK->Kinase Activates Compound This compound Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response

Caption: Hypothetical signaling pathway for kinase inhibition by this compound.

Purity Confirmation of 3-Methyl-5-phenylbiuret: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative framework for the confirmation of 3-Methyl-5-phenylbiuret purity using elemental analysis, a fundamental technique for determining the elemental composition of a sample.

Introduction to Elemental Analysis for Purity Assessment

Elemental analysis is a cornerstone of chemical characterization, providing quantitative information on the elemental composition of a compound. For a newly synthesized batch of this compound, comparing the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) with the theoretically calculated values based on its molecular formula is a direct and robust method for assessing its purity. Significant deviation between the experimental and theoretical values may indicate the presence of impurities, such as residual solvents, starting materials, or by-products.

Theoretical vs. Experimental Elemental Composition

The molecular formula for this compound is C9H11N3O2. Based on this, the theoretical elemental composition has been calculated. In a typical research or quality control setting, a sample of the synthesized compound would be subjected to combustion analysis to obtain experimental values.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound

ElementTheoretical Percentage (%)Experimental Percentage (%) - Batch AExperimental Percentage (%) - Batch BAcceptable Deviation
Carbon (C)52.17Data not availableData not available± 0.4%
Hydrogen (H)5.35Data not availableData not available± 0.4%
Nitrogen (N)20.28Data not availableData not available± 0.4%
Oxygen (O)15.44Data not availableData not available± 0.4%

Note: Despite a thorough search of available scientific literature and chemical databases, specific experimental elemental analysis data for this compound could not be located. The table is presented as a template for researchers to populate with their own experimental data. The acceptable deviation is a general standard in organic chemistry.

Comparison with Alternative Purity Determination Methods

While elemental analysis is a powerful tool, it is often used in conjunction with other analytical techniques to provide a comprehensive purity profile.

Table 2: Comparison of Purity Analysis Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Elemental Analysis Combustion of the sample and quantification of resulting gases (CO2, H2O, N2).Elemental composition (%C, %H, %N, etc.).Provides fundamental confirmation of the molecular formula. Highly accurate and precise for pure samples.Insensitive to isomeric impurities. May not detect small amounts of impurities with similar elemental composition.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.Purity profile, number and relative amounts of impurities.Highly sensitive and quantitative. Can separate and quantify a wide range of impurities.Requires development of a specific analytical method. Impurity identification may require additional techniques (e.g., MS).
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation. Fragmentation pattern can provide structural information.High sensitivity and specificity. Can be coupled with chromatography (e.g., LC-MS) for impurity identification.Isomeric impurities may not be distinguished. Quantification can be challenging without appropriate standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed structural information. Can detect and quantify impurities with distinct NMR signals.Provides unambiguous structural confirmation. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard of the analyte.Lower sensitivity compared to HPLC and MS. Complex spectra can be difficult to interpret.

Experimental Protocol for Elemental Analysis

The following is a generalized protocol for the determination of the elemental composition of an organic compound such as this compound using a modern CHNS/O analyzer.

Objective: To determine the weight percentages of Carbon, Hydrogen, Nitrogen, and Oxygen in a sample of this compound to assess its purity.

Materials and Equipment:

  • This compound sample (accurately weighed, ~2-3 mg)

  • Microanalytical balance

  • Tin or silver capsules for sample encapsulation

  • CHNS/O elemental analyzer

  • High-purity helium and oxygen gas

  • Certified organic analytical standards (e.g., acetanilide, sulfanilamide) for calibration

Procedure:

  • Instrument Calibration: Calibrate the elemental analyzer using certified standards. This involves analyzing known quantities of the standards to establish a calibration curve for each element.

  • Sample Preparation:

    • Accurately weigh approximately 2-3 mg of the dried this compound sample into a tin or silver capsule using a microanalytical balance.

    • Seal the capsule to ensure no sample is lost.

  • Combustion Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer, which is heated to a high temperature (typically ~900-1000 °C) in the presence of a controlled amount of oxygen.

    • The sample undergoes complete combustion, converting carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) and/or nitrogen oxides (NOx). Sulfur, if present, would be converted to sulfur dioxide (SO2).

  • Reduction and Separation:

    • The combustion gases are passed through a reduction furnace containing copper to reduce any nitrogen oxides to N2.

    • The mixture of gases (CO2, H2O, N2) is then passed through a chromatographic column which separates the individual components.

  • Detection:

    • The separated gases are detected by a thermal conductivity detector (TCD). The detector response for each gas is proportional to its concentration.

  • Oxygen Analysis (if performed separately):

    • For oxygen analysis, the sample is pyrolyzed in a furnace in the absence of oxygen. The oxygen in the sample combines with a carbon source to form carbon monoxide (CO).

    • The amount of CO is then measured, and the oxygen content is calculated.

  • Data Analysis:

    • The instrument's software calculates the weight percentages of C, H, and N based on the detector signals and the initial sample weight, using the calibration data.

    • The oxygen percentage is often determined by difference (100% - %C - %H - %N), though direct measurement is also possible.

  • Purity Evaluation:

    • Compare the experimentally determined percentages for each element to the theoretical values calculated from the molecular formula of this compound.

    • A deviation of less than ±0.4% is generally considered acceptable for a pure compound.

Visualizing the Workflow and Logic

To better illustrate the process and the decision-making involved in purity confirmation, the following diagrams are provided.

elemental_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation cluster_result Result weigh Weigh Sample (~2-3 mg) encapsulate Encapsulate in Tin/Silver Foil weigh->encapsulate combustion Combustion (~1000°C, O2) encapsulate->combustion reduction Reduction (NOx -> N2) combustion->reduction separation Gas Chromatography Separation reduction->separation detection Thermal Conductivity Detection separation->detection calculation Calculate %C, %H, %N, %O detection->calculation comparison Compare Experimental vs. Theoretical calculation->comparison purity Purity Assessment comparison->purity result result pass Purity Confirmed fail Further Purification/Investigation

Caption: Workflow for purity confirmation by elemental analysis.

purity_assessment_logic start Obtain Experimental Elemental Analysis Data (%C, %H, %N, %O) decision Is |Experimental - Theoretical| ≤ 0.4% for each element? start->decision theoretical Calculate Theoretical Elemental Composition from Molecular Formula (C9H11N3O2) theoretical->decision pass Compound is of High Purity decision->pass Yes fail Impurity Suspected decision->fail No investigate Investigate for Impurities (e.g., via HPLC, MS, NMR) fail->investigate

Caption: Logical flow for assessing compound purity via elemental analysis.

Comparative Docking Studies of Biuret Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of biuret derivatives as inhibitors of key protein targets, supported by experimental data and detailed methodologies.

Biuret derivatives, characterized by a core structure of two urea molecules, have garnered significant interest in medicinal chemistry due to their diverse biological activities. Their ability to form stable complexes with metal ions and participate in hydrogen bonding makes them promising candidates for enzyme inhibition. This guide focuses on the comparative molecular docking studies of biuret derivatives against two prominent therapeutic targets: urease and α-glucosidase. Understanding the interactions of these derivatives at the molecular level is crucial for the rational design of more potent and selective inhibitors.

Data Presentation: Performance of Biuret Derivatives

The inhibitory potential of various biuret derivatives has been evaluated against urease and α-glucosidase, with the half-maximal inhibitory concentration (IC50) being a key performance metric. The following table summarizes the reported IC50 values, providing a quantitative comparison of their efficacy. Thiourea and acarbose are included as standard inhibitors for urease and α-glucosidase, respectively, to provide a benchmark for comparison.

Derivative/CompoundTarget ProteinIC50 (µM)Reference CompoundReference IC50 (µM)
Dihydropyrimidine phthalimide hybrid 10gUrease12.6 ± 0.1Thiourea21.0 ± 0.1[1]
Dihydropyrimidine phthalimide hybrid 10eUrease15.2 ± 0.7Thiourea21.0 ± 0.1[1]
Dihydropyrimidine phthalimide hybrid 10hUrease15.8 ± 0.5Thiourea21.0 ± 0.1[1]
Symmetrical triazole Schiff base ligandUrease21.80 ± 1.88Thiourea-
Halo-substituted mixed ester/amide 4bJack Bean Urease-Thiourea-
2,4,6-triaryl pyrimidine 4bSaccharomyces cerevisiae α-glucosidase125.2 ± 7.2Acarbose-
2,4,6-triaryl pyrimidine 4gSaccharomyces cerevisiae α-glucosidase139.8 ± 8.1Acarbose-
Thiobarbituric acid derivative 3iα-glucosidase19.4 ± 1.84Acarbose840 ± 1.73[2]
1,3,4-thiadiazole derivative 9'bα-glucosidase3.66 mMAcarbose13.88 mM[3]

Note: Direct comparison of docking scores is challenging due to variations in computational methods and software used across different studies. The IC50 values from in-vitro assays provide a more standardized measure of inhibitory potency.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the comparative analysis of biuret derivatives.

Molecular Docking Protocol

Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of ligands with their target proteins.[4][5]

1. Preparation of the Target Protein Structure:

  • The three-dimensional crystal structure of the target protein (e.g., urease, α-glucosidase) is retrieved from the Protein Data Bank (PDB).[4]

  • Water molecules, co-ligands, and heteroatoms are typically removed from the PDB file.[4]

  • Hydrogen atoms are added to the protein structure, and charges are assigned.

  • The protein structure is energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the biuret derivatives are drawn using chemical drawing software and converted to 3D structures.

  • The ligands are energy minimized using a suitable force field.

  • Appropriate protonation states are assigned for physiological pH.

3. Docking Simulation:

  • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[4]

  • Molecular docking is performed using software such as AutoDock, LeDock, or UCSF Chimera.[4][6]

  • The docking algorithm samples various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.[5]

4. Analysis of Docking Results:

  • The resulting docked poses are analyzed to identify the most favorable binding mode, typically the one with the lowest binding energy.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

In-Vitro Enzyme Inhibition Assay Protocol

In-vitro enzyme inhibition assays are essential for validating the computational predictions and quantifying the inhibitory potency of the compounds.[7]

1. Preparation of Reagents:

  • A buffer solution is prepared to maintain a constant pH for the enzymatic reaction.

  • A stock solution of the target enzyme (e.g., urease from jack bean, α-glucosidase from Saccharomyces cerevisiae) is prepared.[8][9]

  • A stock solution of the substrate (e.g., urea for urease, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) is prepared.[3]

  • Stock solutions of the biuret derivatives and the standard inhibitor are prepared in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate.[10]

  • A mixture of the enzyme solution and the inhibitor (biuret derivative) at various concentrations is pre-incubated for a specific period.

  • The enzymatic reaction is initiated by adding the substrate to the mixture.

  • The reaction is allowed to proceed for a defined time at a specific temperature.

  • The reaction is stopped, often by adding a stopping reagent.

3. Measurement of Enzyme Activity:

  • The activity of the enzyme is determined by measuring the formation of the product. This is often done spectrophotometrically by monitoring the change in absorbance at a specific wavelength.

  • For the α-glucosidase assay, the release of p-nitrophenol is measured.[3]

4. Data Analysis:

  • The percentage of inhibition is calculated for each inhibitor concentration.

  • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.[11]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Protein Structure (from PDB) PDB_prep Prepare Protein: Remove water, add hydrogens, energy minimization PDB->PDB_prep Ligands Biuret Derivatives (2D Structures) Ligand_prep Prepare Ligands: Convert to 3D, energy minimization Ligands->Ligand_prep Grid Define Grid Box (Active Site) PDB_prep->Grid Docking Molecular Docking (e.g., AutoDock, LeDock) Ligand_prep->Docking Analysis Analyze Docked Poses: Binding energy, interactions Docking->Analysis Grid->Docking SAR Structure-Activity Relationship (SAR) Analysis->SAR Validation In-vitro Enzyme Inhibition Assay Validation->SAR

Figure 1. General workflow of a comparative molecular docking study. (Within 100 characters)

G cluster_bacterial Bacterial Cell cluster_environment Gastric Environment Urea Urea (from host) Urease Urease Enzyme Urea->Urease Hydrolysis Ammonia Ammonia (NH3) Urease->Ammonia CO2 Carbon Dioxide (CO2) Urease->CO2 pH_increase Increase in local pH (neutralization of gastric acid) Ammonia->pH_increase Colonization Bacterial Colonization and Survival pH_increase->Colonization Pathology Pathological Conditions: Gastritis, Ulcers Colonization->Pathology Biuret_Inhibitor Biuret Derivative (Urease Inhibitor) Biuret_Inhibitor->Urease Inhibition

Figure 2. Role of urease in bacterial pathogenesis and its inhibition. (Within 100 characters)

References

Safety Operating Guide

Navigating the Disposal of 3-Methyl-5-phenylbiuret: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information on the proper disposal procedures for 3-Methyl-5-phenylbiuret, ensuring the safety of personnel and compliance with regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.[2][3] Avoid contact with skin, eyes, and clothing.[2] In case of accidental contact, rinse the affected area immediately and thoroughly with water and seek medical attention if irritation persists.[2][3]

Quantitative Data on Related Compounds

To provide a framework for understanding the potential hazards of this compound, the following table summarizes key quantitative data for the related compound, urea.

PropertyValue (for Urea)Source
Oral LD50 (Rat)8,471 mg/kg[1]
Melting Point131 - 135 °C[4]
pH (10% aqueous solution)7.5-9.5[4]
log Pow (Partition Coefficient)-1.59[4]

This data for urea suggests a relatively low acute oral toxicity. However, the introduction of methyl and phenyl groups in this compound may alter its toxicological and physicochemical properties. Therefore, it should be handled with care.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the understanding that it is a chemical waste product. Do not dispose of this compound down the drain or in regular trash.

  • Waste Collection: Collect waste this compound in a clearly labeled, sealable, and compatible waste container.[1]

  • Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added.[1] The label should clearly identify the contents as "this compound" and include any known hazard information.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[1] The storage area should be away from incompatible materials, such as strong oxidizing agents.[1]

  • Disposal Request: Once the container is full or no longer in use, complete a chemical collection request form as per your institution's procedures.[1]

  • Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company.

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard laboratory practices for chemical waste management as described in various safety data sheets for related compounds. No experimental protocols for the specific disposal of this compound were found in the available literature.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the decision-making process and necessary steps for handling waste this compound.

cluster_0 Waste Generation cluster_1 Waste Collection & Storage cluster_2 Final Disposal start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Labeled, Compatible Waste Container ppe->container label_waste Attach Hazardous Waste Label container->label_waste store_waste Store in Designated Waste Accumulation Area label_waste->store_waste request_pickup Complete Chemical Collection Request Form store_waste->request_pickup disposal_vendor Transfer to Licensed Hazardous Waste Vendor request_pickup->disposal_vendor end Proper Disposal Complete disposal_vendor->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-Methyl-5-phenylbiuret

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Methyl-5-phenylbiuret was not located. The following guidance is based on general laboratory safety protocols and information from SDS of structurally related compounds and biuret derivatives. Researchers must perform a risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general best practices for handling solid chemical compounds of unknown toxicity.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses with Side Shields or GogglesMust conform to EN166 or NIOSH standards. Required at all times in the laboratory.[1]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[2] Gloves must be inspected before use and disposed of properly after handling the compound.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.
Respiratory Protection Dust Mask or RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if handling fine powders or if there is a risk of aerosolization.[1]

Operational Plan: Handling and Storage

Proper handling and storage are crucial to prevent accidental exposure and maintain the integrity of the compound.

Handling:

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]

  • Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1]

  • Hygiene: Wash hands thoroughly after handling the compound.

Storage:

  • Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents.[2]

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe handle_hood Work in Chemical Fume Hood prep_ppe->handle_hood handle_weigh Weigh Compound Carefully handle_hood->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

  • Waste Characterization: this compound and any materials contaminated with it should be treated as hazardous waste unless determined otherwise by a thorough hazard assessment.

  • Containerization: Dispose of contents and the container in an approved waste disposal plant. Use designated, labeled, and sealed containers for chemical waste.

  • Regulatory Compliance: All chemical waste disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.

  • Environmental Protection: Do not let the product enter drains or waterways.

References

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